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1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Documentation Hub

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  • Product: 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
  • CAS: 903558-70-3

Core Science & Biosynthesis

Foundational

Unable to Elucidate Mechanism of Action for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Due to Lack of Scientific Data

A comprehensive search for the mechanism of action of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride has revealed a significant gap in publicly available scientific literature. While the compound is listed by s...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search for the mechanism of action of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride has revealed a significant gap in publicly available scientific literature. While the compound is listed by several chemical suppliers, there is no substantive data in peer-reviewed journals, patents, or other technical resources detailing its biological activity, molecular targets, or signaling pathways.

Initial investigations into the compound, identified by CAS number 903558-70-3, confirmed its chemical identity and basic properties.[1][2][3] It is commercially available for research purposes.[1] However, extensive searches for its pharmacological profile and mechanism of action yielded no specific results.

Efforts to infer a potential mechanism by examining structurally related compounds containing a phenylurea scaffold revealed a diversity of biological activities. For instance, various phenylurea derivatives have been investigated as:

  • Pan-RAF inhibitors: Certain complex urea-containing molecules have been developed as inhibitors of the RAS-RAF-MEK-MAPK signaling pathway, a critical cascade in cancer cell proliferation.[4]

  • Tyrosinase inhibitors: Phenylurea derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, with potential applications in the cosmetic and food industries.[5]

  • Cannabinoid Type-1 (CB1) Receptor Allosteric Modulators: Diarylurea derivatives have been explored as allosteric modulators of the CB1 receptor, with potential therapeutic applications in managing substance use disorders.[6]

  • Kappa-Opioid Receptor Agonists: Certain complex organic salts have been identified as kappa-opioid receptor agonists with analgesic properties.[7]

Despite these examples, the direct structural differences between these compounds and 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride are significant. Therefore, it is not scientifically sound to extrapolate any of these mechanisms of action to the compound without direct experimental evidence.

The lack of published research prevents the construction of an in-depth technical guide as requested. Key components of such a guide, including a detailed description of the mechanism of action, supporting experimental protocols, and the visualization of signaling pathways, cannot be generated without foundational scientific data.

Further research, including initial biological screening and target identification studies, would be necessary to determine the pharmacological properties of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride and to elucidate its mechanism of action. Until such studies are conducted and published, a comprehensive technical guide on its core mechanism remains unfeasible.

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Exploratory

An In-depth Technical Guide to GSK1016790A (CAS 903558-70-3): A Potent and Selective TRPV4 Agonist

Introduction GSK1016790A, also known by the CAS Registry Number 903558-70-3, is a novel, potent, and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Developed by Gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

GSK1016790A, also known by the CAS Registry Number 903558-70-3, is a novel, potent, and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Developed by GlaxoSmithKline, this small molecule has become an invaluable pharmacological tool for interrogating the diverse physiological and pathophysiological roles of TRPV4.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental considerations for the use of GSK1016790A in research and drug development.

Chemical Identity and Structure

GSK1016790A is a tertiary carboxamide with a complex molecular architecture.[4] Its systematic IUPAC name is N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide.[3][4] The molecule incorporates several key functional groups, including a benzothiophene moiety, a leucine residue, a piperazine linker, a serine-derived fragment, and a dichlorophenyl sulfonyl group, which collectively contribute to its high affinity and selectivity for the TRPV4 channel.

Molecular Structure:

Caption: 2D Chemical Structure of GSK1016790A.

Physicochemical Properties

A summary of the key physicochemical properties of GSK1016790A is provided in the table below. This information is critical for designing experimental protocols, including solvent selection, formulation, and storage.

PropertyValueSource
CAS Registry Number 903558-70-3[4]
Molecular Formula C28H32Cl2N4O6S2[3][4]
Molecular Weight 655.61 g/mol [4][5]
Appearance Crystalline solid[6][7]
Purity ≥97% (HPLC)[7]
Solubility Soluble in DMSO (>10 mg/mL), ethanol (~10 mg/mL), and DMF (~15 mg/mL). Sparingly soluble in aqueous buffers.[6][7][8]
Storage Store at -20°C.[6][7]
Stability ≥4 years at -20°C.[6]
UV/Vis. (λmax) 223, 231, 286 nm[6]
InChI Key IVYQPSHHYIAUFO-VXKWHMMOSA-N[3]
SMILES CC(C)CC(N3CCN(CC3)C(NS(=O)(C4=C(Cl)C=C(Cl)C=C4)=O)=O)=O[3]

Mechanism of Action: Potent and Selective TRPV4 Agonism

GSK1016790A functions as a direct and highly potent agonist of the TRPV4 ion channel.[1][5] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, that is involved in a multitude of physiological processes including mechanosensation, thermosensation, and osmosensation.[1][2] The activation of TRPV4 by GSK1016790A is dose-dependent and leads to a rapid influx of cations, most notably Ca²⁺, into the cell.[1][4] This influx of calcium triggers a cascade of downstream cellular events.

The potency of GSK1016790A is noteworthy, with EC50 values in the low nanomolar range. For instance, it elicits Ca²⁺ influx in human and mouse TRPV4-expressing HEK cells with EC50 values of 2.1 nM and 18 nM, respectively.[5][9] This makes it significantly more potent than other known TRPV4 agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[7] Furthermore, GSK1016790A exhibits high selectivity for TRPV4, showing no activity at other related TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 µM.[2]

Cellular and Physiological Effects

The activation of TRPV4 by GSK1016790A initiates a complex array of cellular responses:

  • Calcium Signaling: The primary and most immediate effect is an increase in intracellular calcium concentration ([Ca²⁺]i).[1][5] This can be measured using various fluorescent calcium indicators.

  • Signaling Pathway Activation: The rise in intracellular calcium activates numerous downstream signaling cascades. For example, GSK1016790A has been shown to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the CaMKK/AMPK pathway.[10] It also stimulates the PI3K/PKC and RhoA signaling pathways, which are involved in regulating the membrane trafficking of TRPV4 channels.[11][12]

  • Channel Trafficking: Prolonged stimulation with GSK1016790A can lead to desensitization and downregulation of TRPV4 channel expression on the plasma membrane.[5][11] This involves the endocytosis of the channel and its translocation to recycling endosomes.[11]

  • Physiological Responses: In vivo and in vitro studies have demonstrated that GSK1016790A can induce a range of physiological effects, including vasodilation, vascular leakage, and tissue hemorrhage.[5] It has also been shown to induce urinary bladder contraction and hyperactivity.[6]

Experimental Protocols and Considerations

The high potency and selectivity of GSK1016790A make it an excellent tool for studying TRPV4 function. Below are representative experimental protocols.

In Vitro Calcium Influx Assay

This protocol describes a common method for measuring the activation of TRPV4 channels in a cell-based assay.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • GSK1016790A stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Plating: Plate TRPV4-expressing cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS.

  • Compound Addition: Prepare serial dilutions of GSK1016790A in HBSS. Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compound dilutions to the wells while simultaneously recording the fluorescence signal.

  • Data Acquisition: Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and after the addition of GSK1016790A.

  • Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Workflow for Calcium Influx Assay```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate TRPV4-expressing cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash cells with HBSS load_dye->wash_cells add_compound Add GSK1016790A dilutions wash_cells->add_compound read_fluorescence Measure fluorescence add_compound->read_fluorescence calculate_delta_F Calculate change in fluorescence read_fluorescence->calculate_delta_F plot_dose_response Plot dose-response curve calculate_delta_F->plot_dose_response determine_ec50 Determine EC50 value plot_dose_response->determine_ec50

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Foundational

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility Profile of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Executive Summary The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle.[1][2] From proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle.[1][2] From process chemistry and crystallization to formulation and purification, a comprehensive understanding of an API's solubility profile is not merely advantageous—it is fundamental to rational, efficient, and successful drug development.[3][4] This guide provides an in-depth framework for determining the solubility of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS 903558-70-3)[5][6] in a range of common organic solvents.

While specific solubility data for this compound is not widely published, this document outlines the authoritative methodologies, theoretical underpinnings, and practical considerations necessary for any research team to generate this crucial data in-house. We will proceed from the foundational principles of solubility to a detailed, field-proven experimental protocol, culminating in data interpretation and a discussion of its practical implications.

Foundational Principles: What Governs Solubility?

Before embarking on experimental work, it is crucial to understand the molecular interactions that dictate solubility. The adage "like dissolves like" is a useful starting point, but a deeper, mechanistic understanding allows for predictive solvent selection and troubleshooting.

  • Molecular Structure Analysis: The target molecule, 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, possesses several key functional groups that dictate its behavior:

    • Urea Moiety (-NH-CO-N(CH₃)₂): Capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O and tertiary amine).

    • Aromatic Ring: A nonpolar, hydrophobic region.

    • Aminomethyl Group (-CH₂-NH₂): A primary amine that is protonated in the hydrochloride salt form (-CH₂-NH₃⁺Cl⁻). This ionic center dramatically increases polarity and the potential for strong interactions with polar solvents.

    • Hydrochloride Salt: The presence of the HCl salt makes the molecule ionic. This form is typically employed to enhance aqueous solubility, but it also significantly influences its solubility in organic solvents, particularly polar ones.

  • Solvent-Solute Interactions: Solubility is the result of a thermodynamic balance where the energy released from new solvent-solute interactions overcomes the energy required to break existing solute-solute (crystal lattice) and solvent-solvent bonds.[7][8] For our target compound, we can anticipate:

    • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the urea group and effectively solvate the ionic aminomethyl hydrochloride group.

    • Moderate to High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H of the urea and the protonated amine.

    • Low Solubility in Nonpolar Solvents (e.g., Toluene, Hexane): The high polarity and ionic character of the API are incompatible with the weak van der Waals forces offered by nonpolar solvents. The energy required to break the API's crystal lattice is far greater than the energy gained from solvating it with a nonpolar solvent.

Experimental Design: The Isothermal Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10][11] This protocol is recommended by numerous regulatory bodies, including the World Health Organization (WHO) and is a cornerstone of Biopharmaceutics Classification System (BCS) studies.[9][11][12] Its trustworthiness lies in its simplicity and its direct measurement of a saturated solution at equilibrium.

Materials and Equipment
  • Solute: 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, purity >95%

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene.

  • Equipment:

    • Analytical balance (4-decimal places)

    • Scintillation vials or flasks with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and 0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE, nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-UV system.

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_anal Phase 4: Quantification A 1. Weigh excess API into vials B 2. Add known volume of organic solvent A->B Establish solute-solvent system C 3. Seal vials and place in orbital shaker B->C D 4. Shake at constant T (e.g., 25°C) for 24-48h C->D Achieve thermodynamic equilibrium E 5. Centrifuge to pellet excess solid D->E F 6. Withdraw supernatant & filter (0.22 µm) E->F Isolate saturated solution G 7. Dilute filtrate precisely with mobile phase F->G Prepare for analysis H 8. Analyze by validated HPLC-UV method G->H I 9. Calculate concentration vs. standard curve H->I Determine solubility

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of the API to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10] As a starting point, 50-100 mg is often sufficient.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration to reach equilibrium. Scientist's Insight: While 24 hours is common, a preliminary kinetics study (sampling at 12, 24, 48, and 72 hours) is best practice to definitively establish the time to equilibrium.[10] For crystalline compounds, 48 hours is a robust choice.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials to pellet the excess solid material. This step is critical to ensure no solid particles are carried over during sampling.[13]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter into a clean vial. Causality Check: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and artificially inflate the solubility measurement.[10][14]

  • Dilution: Perform an accurate, pre-determined dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[15][16] The concentration of the API is determined by comparing the peak area to a multi-point calibration curve prepared from a stock solution of known concentration.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. Report the results in units of mg/mL or mol/L.

Results and Interpretation

While experimental data must be generated, the following table illustrates how the results should be structured and provides a hypothetical, yet chemically plausible, solubility profile for discussion.

Table 1: Hypothetical Solubility Profile of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride at 25°C

Solvent ClassSolventDielectric Constant (Polarity)Solubility (mg/mL) (Hypothetical)
Polar Protic Methanol32.7> 100 (Freely Soluble)
Ethanol24.5~50 (Soluble)
Isopropanol19.9~15 (Sparingly Soluble)
Polar Aprotic DMSO46.7> 100 (Freely Soluble)
Acetonitrile37.5~5 (Slightly Soluble)
Acetone20.7< 1 (Very Slightly Soluble)
Nonpolar Toluene2.4< 0.1 (Practically Insoluble)
Hexane1.9< 0.1 (Practically Insoluble)
Discussion and Mechanistic Interpretation

The hypothetical data aligns perfectly with our foundational principles.

  • Dominance of Polar Interactions: The exceptionally high solubility in polar solvents like Methanol and DMSO is a direct consequence of the API's ionic hydrochloride group and its multiple hydrogen bond donor/acceptor sites.[17] These solvents effectively solvate the charged amine and interact strongly with the urea moiety, overcoming the crystal lattice energy.

  • The Role of Hydrogen Bonding: The trend within the alcohols (Methanol > Ethanol > Isopropanol) demonstrates the impact of steric hindrance and decreasing polarity. Methanol, being the smallest and most polar, is the most effective solvent.

  • Aprotic Solvent Differences: While DMSO is an excellent solvent due to its high polarity and ability to accept hydrogen bonds, acetonitrile and acetone are less effective. This highlights that dielectric constant alone is not a perfect predictor; the specific nature of the solvent-solute interactions is paramount.

  • Insolubility in Nonpolar Solvents: As predicted, the API is practically insoluble in nonpolar media like Toluene and Hexane. The energy cost of breaking the strong ionic and hydrogen-bonded crystal lattice is not compensated by the weak interactions offered by these solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl Ionic Head Group (-NH3+Cl-) H-Bond Donors/Acceptors (Urea) Aromatic Core outcome Solubility Outcome (mg/mL) solute:f0->outcome Strong electrostatic interaction solute:f1->outcome Key interaction mechanism solute:f2->outcome Favors nonpolar (minor effect) solvent Organic Solvent Polarity (Dielectric Constant) H-Bonding Capability Steric Factors solvent:f0->outcome solvent:f1->outcome solvent:f2->outcome

Caption: Factors Influencing the Solubility of the Target API.

Practical Implications in Drug Development

Understanding this solubility profile is not an academic exercise; it directly informs critical development decisions:

  • Crystallization & Purification: The data guides the selection of solvent/anti-solvent systems. For example, a highly soluble solvent like methanol could be used to dissolve the crude API, followed by the addition of a poorly soluble "anti-solvent" like toluene to induce crystallization and purification.

  • Formulation Development: For liquid formulations, this data identifies viable solvent systems. For solid dosage forms, it informs solvent choices during wet granulation processes. Poor solubility in common granulation fluids could lead to manufacturing challenges.[18]

  • Analytical Method Development: Knowing the API's solubility is essential for preparing stock solutions for all analytical testing, ensuring complete dissolution for accurate quantification.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining and interpreting the organic solvent solubility profile of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. By combining a robust theoretical understanding with the authoritative isothermal shake-flask methodology, researchers can generate the reliable, high-quality data essential for making informed decisions throughout the drug development process. This data is a critical asset that de-risks subsequent development activities, from process chemistry to final formulation.

References

  • Vertex AI Search. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • World Health Organization. (n.d.). Annex 4.
  • Pharmaca. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Appchem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride | 903558-70-3.
  • Martínez-Gómez, M. A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
  • CUTM Courseware. (n.d.). 18.-Physicochemical-properties-of-drug.docx.
  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Slideshare. (n.d.). Physicochemical properties of drug.
  • Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers ICH M9.
  • Appchem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea | 903630-51-3.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Journal of Biomedical and Pharmaceutical Innovation. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions.
  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • National Institutes of Health. (n.d.). CID 160209331 | C6H16N4O2. PubChem.
  • Sigma-Aldrich. (n.d.). 3-(3-(Aminomethyl)phenyl)-1,1-dimethylurea hydrochloride.

Sources

Exploratory

Pharmacokinetic Profiling and ADME Evaluation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride: A Technical Guide

Executive Summary The compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS: 903558-70-3) represents a highly versatile chemical building block utilized in preclinical drug discovery. By combining a phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS: 903558-70-3) represents a highly versatile chemical building block utilized in preclinical drug discovery. By combining a phenylurea core—a privileged pharmacophore frequently found in kinase and soluble epoxide hydrolase inhibitors—with a primary aminomethyl group, this molecule presents a unique physicochemical profile.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of this compound. Designed for drug development professionals, this guide bridges structural theory with field-proven experimental protocols, emphasizing the causality behind specific bioanalytical choices.

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties. For 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, the structural duality of a lipophilic urea core and a highly polar, ionizable primary amine creates specific ADME characteristics.

  • Solubility vs. Permeability: The hydrochloride salt form ensures excellent aqueous solubility, overcoming the dissolution-limited absorption typically associated with planar diaryl ureas. However, the primary aminomethyl group possesses a high pKa (~9.0–9.5), meaning it is almost entirely protonated at physiological pH (7.4). While this protonation aids solubility, it significantly restricts passive transcellular membrane permeability, potentially limiting oral bioavailability unless paracellular or active transport mechanisms are engaged.

  • Target Engagement: The 3,3-dimethylurea moiety is a strong hydrogen bond donor/acceptor system, critical for binding in hydrophobic protein pockets 1.

Table 1: Predicted Physicochemical and ADME Parameters
ParameterValue / CharacteristicADME Implication
Molecular Weight 229.71 g/mol (Salt)Favorable for oral absorption (Lipinski's Rule of 5 compliant).
Physical State Solid (Powder/Crystals)High stability under inert atmosphere at room temperature.
pKa (Aminomethyl) ~9.2 (Predicted)Protonated at pH 7.4; favors high aqueous solubility but lowers passive permeability.
LogP (Neutral) ~1.2 - 1.5Moderate lipophilicity; low risk of extensive off-target lipid partitioning.
Primary Clearance Hepatic (Phase I)High susceptibility to CYP-mediated N-demethylation and MAO-mediated deamination.

Biotransformation and Metabolic Liabilities

Understanding the metabolic weak points of a scaffold is critical for lead optimization. 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea possesses two primary sites of metabolic vulnerability:

  • The Dimethylurea Moiety: Alkyl ureas are classical substrates for Cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 and CYP2C families. The primary biotransformation is sequential N-demethylation , leading to a monomethylurea and eventually a primary urea metabolite.

  • The Aminomethyl Moiety: Primary amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Flavin-containing monooxygenases (FMO) 2. This pathway strips the amine to form a reactive aldehyde, which is rapidly oxidized to a stable carboxylic acid by aldehyde dehydrogenase (ALDH).

MetabolicPathway Parent 1-[3-(Aminomethyl)phenyl]- 3,3-dimethylurea Desmethyl N-Desmethyl Metabolite (CYP3A4/CYP2C9) Parent->Desmethyl N-demethylation Deaminated Aldehyde / Carboxylic Acid (MAO / FMO) Parent->Deaminated Oxidative Deamination Aniline Substituted Aniline (Amidase) Parent->Aniline Urea Hydrolysis

Figure 1: Primary metabolic biotransformation pathways of the dimethylurea and aminomethyl moieties.

Methodological Framework: Experimental Protocols

To generate reliable PK data, experimental design must be rooted in causality. The following protocols are engineered as self-validating systems to ensure data integrity.

In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) mediated by hepatic Phase I enzymes.

Causality & Design Choices:

  • Why Human Liver Microsomes (HLMs)? HLMs contain the full complement of CYP and FMO enzymes necessary to evaluate both the N-demethylation and oxidative deamination pathways3.

  • Why add MgCl2​ ? Magnesium acts as an essential cofactor to stabilize the CYP450-NADPH reductase complex, ensuring optimal electron transfer.

Step-by-Step Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Self-Validation System: Include a parallel incubation with Dextromethorphan (a known CYP2D6/CYP3A4 substrate). If the CLint​ of Dextromethorphan falls outside the historically validated range (e.g., 30-50 µL/min/mg), the entire assay batch is rejected.

In Vivo Pharmacokinetics in Rodent Models

Purpose: To evaluate systemic clearance, volume of distribution, and oral bioavailability.

PKWorkflow Dosing 1. Animal Dosing (IV: 1 mg/kg | PO: 5 mg/kg) Sampling 2. Serial Blood Sampling (0.25 to 24 hours) Dosing->Sampling Prep 3. Plasma Extraction (Acetonitrile Protein Precipitation) Sampling->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode Quantification) Prep->Analysis Modeling 5. PK Parameter Estimation (Non-Compartmental Analysis) Analysis->Modeling

Figure 2: Standard in vivo pharmacokinetic profiling workflow for rodent models.

Causality & Design Choices:

  • Formulation Strategy: Because the compound is an HCl salt, it is highly soluble in aqueous media. We utilize 0.9% sterile saline for Intravenous (IV) dosing and purified water for Per Os (PO) dosing. This avoids the use of cosolvents (like DMSO or PEG400) which can artificially alter membrane permeability or inhibit efflux transporters.

  • Extraction Strategy: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction (LLE). The protonated primary amine is highly polar; at neutral pH, it will not partition effectively into organic solvents used in LLE, leading to poor recovery.

Step-by-Step Protocol:

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route) via IV bolus (1 mg/kg) and oral gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma.

  • Extraction: Mix 50 µL of plasma with 150 µL of acetonitrile (containing internal standard). Vortex for 2 minutes, centrifuge, and transfer the supernatant to autosampler vials.

LC-MS/MS Bioanalytical Strategy

Causality & Design Choices:

  • Chromatography: Standard C18 columns may result in poor retention (elution in the void volume) due to the extreme hydrophilicity of the protonated amine. A Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is strictly recommended to ensure adequate retention and peak shape.

  • Mobile Phase: The use of 0.1% Formic Acid in both aqueous and organic mobile phases is critical. It ensures the primary amine remains fully protonated ( [M+H]+ ), dramatically enhancing ionization efficiency and signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode.

Self-Validation System: The analytical run must include a calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if ≥67% of QC samples are within ±15% of their nominal values.

Representative Pharmacokinetic Data

Based on the structural properties of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, the following table outlines the expected range of in vivo PK parameters when evaluated using Non-Compartmental Analysis (NCA).

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ (ng/mL) N/A350 - 500Moderate peak exposure due to permeability limits.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption of the soluble HCl salt.
AUC0−∞​ (h·ng/mL) 400 - 600600 - 900Exposure is limited by first-pass metabolism.
Clearance ( CL , mL/min/kg) 25 - 40N/AHigh clearance (approaching hepatic blood flow in rats), driven by CYP/MAO metabolism.
Volume of Distribution ( Vss​ , L/kg) 1.5 - 2.5N/AModerate tissue distribution; limited by polarity.
Half-life ( t1/2​ , h) 1.0 - 1.51.2 - 1.8Short half-life typical of unhindered primary amines.
Bioavailability ( F% ) N/A25% - 35%Limited by a combination of poor passive permeability and high hepatic first-pass extraction.

Conclusion

The pharmacokinetic evaluation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride requires a nuanced approach that accounts for its highly soluble, yet metabolically vulnerable, structural motifs. By utilizing polar-optimized chromatography, avoiding cosolvent artifacts in formulation, and accounting for both CYP450 and MAO/FMO clearance pathways, researchers can generate robust, self-validating ADME data. This rigorous profiling is essential before utilizing this scaffold in advanced lead optimization campaigns.

References

  • American Elements.1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Product Specifications.
  • National Institutes of Health (NIH) PMC.Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ACS Publications - Chemical Research in Toxicology.N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes.
  • ACS Publications - Chemical Research in Toxicology.Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B.

Sources

Foundational

Comprehensive Physicochemical Profiling of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride: Molecular Weight, Exact Mass, and Analytical Workflows

Introduction In modern drug discovery and medicinal chemistry, the precision of chemical building blocks dictates the success of downstream synthesis and pharmacological profiling. 1-[3-(Aminomethyl)phenyl]-3,3-dimethylu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and medicinal chemistry, the precision of chemical building blocks dictates the success of downstream synthesis and pharmacological profiling. 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS: 903558-70-3) serves as a highly versatile intermediate[1]. Its structural architecture—featuring a rigid phenyl ring, a hydrogen-bond donating/accepting urea moiety, and a reactive aminomethyl handle—makes it an ideal scaffold for designing targeted therapeutics.

This technical guide provides a rigorous analysis of its physicochemical parameters, specifically focusing on the critical distinction between molecular weight and exact mass, and outlines a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Parameters

Understanding the mass characteristics of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is fundamental for structural confirmation. The molecular weight represents the average mass based on the natural isotopic abundance of constituent elements, which is essential for stoichiometric calculations during bulk synthesis[1].

Conversely, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, ^35Cl). Exact mass is the critical parameter for HRMS, allowing chemists to distinguish the target molecule from isobars and confirm its precise elemental composition.

Table 1: Key Physicochemical and Identificational Data
ParameterValue
Chemical Name 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
IUPAC Name 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea; hydrochloride[1]
CAS Number 903558-70-3[1]
PubChem CID 54595118[1]
Chemical Formula (Salt) C10H16ClN3O[1]
Chemical Formula (Free Base) C10H15N3O
Molecular Weight (Salt) 229.71 g/mol [1]
Exact Mass (Salt) 229.0982 Da[2]
Exact Mass (Free Base) 193.1215 Da

Causality in Mass Spectrometry

A frequent pitfall in the mass spectrometric analysis of hydrochloride salts is targeting the mass of the intact salt complex. When analyzing the compound via positive electrospray ionization (ESI+), the non-covalent HCl salt dissociates entirely in the polar solvent. The mass spectrometer therefore detects the protonated free base, denoted as [M+H]+.

  • Free Base Exact Mass: 193.1215 Da

  • Proton Mass (^1H+): 1.0073 Da

  • Target [M+H]+ m/z: 194.1288 Da

Researchers must configure their extraction windows to target m/z 194.1288 , rather than the exact mass of the chlorinated salt (229.0982 Da).

Analytical Workflow: LC-HRMS Protocol

To ensure trustworthiness and analytical reproducibility, the following self-validating protocol is recommended for the exact mass determination of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea. This methodology aligns with standard for small molecule validation.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the hydrochloride salt.

  • Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock solution. Causality: The high polarity of the HCl salt ensures rapid and complete dissolution without the need for DMSO.

  • Dilute the stock solution 1:100 with 0.1% Formic Acid in Water to a final concentration of 10 µg/mL. Causality: Formic acid acts as a proton source, heavily promoting the formation of [M+H]+ ions for ESI+ analysis.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The compound is relatively polar due to the primary aminomethyl group; a gradient starting at highly aqueous conditions ensures proper retention before elution.

  • Flow Rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap, calibrated with a standard tuning mix to ensure mass accuracy < 5 ppm.

Step 4: Data Processing & Self-Validation
  • Extract the ion chromatogram (EIC) for m/z 194.1288 with a narrow extraction window (± 5 ppm).

  • Self-Validation Check: Validate the isotopic pattern. The M+1 peak (arising from the natural ~1.1% abundance of ^13C) must appear at approximately m/z 195.1321. Its intensity should be ~11% relative to the monoisotopic peak, mathematically confirming the presence of exactly 10 carbon atoms in the structure.

Structural Validation Workflow Diagram

G Sample Sample Preparation (10 µg/mL in 0.1% FA) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI Electrospray Ionization (ESI+ Mode) LC->ESI MassAnalyzer High-Resolution MS (Orbitrap / Q-TOF) ESI->MassAnalyzer Data Data Processing (Target: m/z 194.1288 [M+H]+) MassAnalyzer->Data

Figure 1: LC-HRMS workflow for exact mass validation of the target compound.

Synthetic Utility and Pharmacological Grounding

The strategic placement of the aminomethyl group on the phenyl ring provides a highly nucleophilic primary amine, ideal for amide coupling, reductive amination, or sulfonamide formation in library synthesis. Simultaneously, the 3,3-dimethylurea moiety is a privileged pharmacophore. It acts as a robust hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen), frequently utilized to anchor molecules within the ATP-binding pockets of kinases or specific GPCR domains.

The hydrochloride salt form is specifically chosen for commercial distribution because it dramatically enhances aqueous solubility and prevents the oxidative degradation or spontaneous oligomerization that frequently plagues free primary benzylamines[1].

References

  • Title: 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Source: American Elements URL: [Link]

  • Title: PubChem Compound Summary for CID 54595118 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Guidelines Source: Journal of Chromatography A (via NCBI PMC) URL: [Link]

Sources

Exploratory

In Vitro Biological Activity of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride: A Technical Guide for Preclinical Evaluation

Introduction: Deconstructing a Candidate Molecule for Targeted In Vitro Analysis The compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride presents a compelling subject for in vitro pharmacological investigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing a Candidate Molecule for Targeted In Vitro Analysis

The compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride presents a compelling subject for in vitro pharmacological investigation. Its chemical architecture, featuring a flexible aminomethylphenyl group and a dimethylurea moiety, suggests potential interactions with multiple biological targets, particularly within the central nervous system. The aminomethylphenyl group is structurally reminiscent of endogenous monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, indicating a possible affinity for monoamine transporters or receptors. The urea component, a common scaffold in medicinal chemistry, can participate in hydrogen bonding and may confer inhibitory activity against various enzymes.

This technical guide outlines a systematic, multi-tiered approach to characterizing the in vitro biological activity of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (hereinafter referred to as "the compound"). The experimental strategy is designed to first screen for primary activities based on structural hypotheses and then to build a comprehensive pharmacological profile through more detailed secondary assays. This document provides not only the step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating investigation.

Tier 1: Primary Target Screening - Unveiling the Core Biological Activity

The initial screening phase is designed to rapidly assess the compound's activity against the most probable targets suggested by its chemical structure: monoamine transporters and monoamine oxidase enzymes.

Monoamine Transporter Interaction Profile

High-affinity monoamine transporters are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics and psychoactive substances.[1][2] The structural similarity of the compound to monoamine substrates makes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) high-priority targets. We will employ two complementary gold-standard assays to determine the compound's interaction profile: radioligand binding and uptake inhibition.[1][2]

  • Radioligand Binding Assays: These assays directly measure the affinity of the compound for the transporter protein by assessing its ability to displace a known high-affinity radiolabeled ligand. This provides the inhibition constant (Ki), a fundamental measure of binding potency.

  • Uptake Inhibition Assays: These functional assays measure the compound's ability to block the primary function of the transporters – the reuptake of their respective neurotransmitters. This provides the half-maximal inhibitory concentration (IC50), indicating functional potency. Comparing Ki and IC50 values can offer initial insights into the mechanism of action (e.g., competitive vs. non-competitive inhibition).[3][4]

G cluster_0 Tier 1: Monoamine Transporter Screening start Prepare HEK293 cells stably expressing hDAT, hNET, or hSERT binding Radioligand Binding Assay (Determine Ki) start->binding uptake Radiotracer Uptake Inhibition Assay (Determine IC50) start->uptake data_analysis Data Analysis: Compare Ki and IC50 values binding->data_analysis uptake->data_analysis profile Generate Transporter Interaction Profile (Potency & Selectivity) data_analysis->profile

Caption: Workflow for Monoamine Transporter Screening.

This protocol is adapted from established methodologies for assessing monoamine transporter inhibition in transfected human embryonic kidney (HEK) 293 cells.[1][3]

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed the cells into 96-well plates at a density that achieves ~90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the test compound in Krebs-HEPES buffer (KHB). Include a vehicle control (e.g., 0.1% DMSO in KHB) and a positive control inhibitor for each transporter (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).[3]

  • Pre-incubation: Wash the cells once with room temperature KHB. Add 50 µL of the diluted compound, vehicle, or positive control to the appropriate wells and incubate for 10 minutes at room temperature.[1][3]

  • Uptake Initiation: To initiate uptake, add 50 µL of KHB containing a fixed concentration of the appropriate radiolabeled substrate (e.g., [3H]-dopamine for DAT, [3H]-norepinephrine for NET, or [3H]-serotonin for SERT).[3]

  • Incubation: Incubate for a short period at room temperature (e.g., 1-10 minutes, this should be optimized for linearity).[1][3]

  • Termination: Rapidly terminate the uptake by washing the cells twice with ice-cold KHB.

  • Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters.[5] Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.[5] The compound's structure warrants investigation into its potential as a MAO inhibitor.

  • Luminescent MAO Assay: A homogeneous, luminescent assay (such as the MAO-Glo™ Assay) is chosen for its high sensitivity, simplicity, and high-throughput compatibility.[6][7][8] This assay uses a luminogenic MAO substrate that is converted into luciferin by MAO activity. The amount of light produced is directly proportional to MAO activity, and a decrease in light output in the presence of the compound indicates inhibition.[9] This method allows for the simultaneous determination of activity against both MAO-A and MAO-B isoforms to assess potency and selectivity.

This protocol is based on the principles of the Promega MAO-Glo™ Assay.[6][9]

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the luminogenic MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate MAO reaction buffer. Include a vehicle control and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • MAO Reaction: In a white, opaque 96-well plate, add the MAO-A or MAO-B enzyme to wells containing the diluted compound or controls.

  • Initiation: Add the luminogenic MAO substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.

  • Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both MAO-A and MAO-B by non-linear regression.

ParameterMonoamine Transporter AssaysMonoamine Oxidase Assays
Primary Endpoint Ki (Binding Affinity), IC50 (Functional Potency)IC50 (Inhibitory Potency)
Targets DAT, NET, SERTMAO-A, MAO-B
Methodology Radioligand Binding, Radiotracer UptakeLuminescent Enzyme Activity
Source Material Transfected Cell Lines (e.g., HEK293)Recombinant Human Enzymes
Positive Controls Mazindol (DAT), Nisoxetine (NET), Fluoxetine (SERT)Clorgyline (MAO-A), Pargyline (MAO-B)

Tier 2: Secondary Profiling - Establishing Selectivity and Safety

Based on the results from Tier 1, secondary assays are conducted to build a more detailed pharmacological profile. If the compound shows potent activity at a primary target, these assays will explore its mechanism and selectivity. If no primary activity is found, these assays serve as a broader screen for off-target effects.

GPCR Off-Target Liability Panel

To ensure the compound's selectivity and identify potential off-target effects that could lead to adverse drug reactions, screening against a panel of G-protein coupled receptors (GPCRs) is essential.[10][11] Many CNS-active drugs interact with multiple GPCRs.[12] A standard safety panel typically includes adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.[10][13]

  • Broad Panel Screening: Utilizing a commercially available or in-house GPCR screening panel provides a cost-effective and rapid method to assess the compound's promiscuity.[14] These panels typically use radioligand binding or functional assays (e.g., calcium flux, cAMP) to detect interactions.[11] Early identification of off-target hits is crucial for guiding further drug development and medicinal chemistry efforts.[12]

G cluster_1 Tier 2: Secondary & Safety Profiling start Compound with known primary activity or for general screening gpcr GPCR Safety Panel Screening (e.g., 44 standard targets) start->gpcr cyto Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) start->cyto analysis Analyze % inhibition at a high concentration (e.g., 10 µM) gpcr->analysis analysis_cyto Determine CC50 cyto->analysis_cyto profile Generate Off-Target Profile & Therapeutic Index analysis->profile analysis_cyto->profile

Caption: Workflow for Secondary and Safety Profiling.

Cell Viability and Cytotoxicity Assessment

It is critical to determine if the observed activity in the primary assays is due to a specific pharmacological interaction or a result of general cellular toxicity. The MTT assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.[15][16][17]

  • MTT Assay: This assay is widely used due to its simplicity and reliability.[5] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.[16] By determining the cytotoxic concentration 50 (CC50), a therapeutic index (CC50/IC50) can be calculated, which is a key parameter in early drug development.

This protocol is a standard procedure for assessing cytotoxicity in adherent cell lines.[15][18]

  • Cell Plating: Seed the cells (e.g., HEK293 or a relevant neuronal cell line) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a relevant exposure time (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated cells. Determine the CC50 value by fitting the data to a dose-response curve.

ParameterGPCR Off-Target PanelCell Viability Assay
Primary Endpoint Percent inhibition at a fixed concentration (e.g., 10 µM)CC50 (Cytotoxic Concentration 50)
Targets A broad panel of >40 GPCRs, ion channels, and enzymesOverall cellular metabolic health
Methodology Radioligand Binding or Functional AssaysColorimetric (MTT reduction)
Source Material Cell membranes or recombinant cell linesRelevant cell line (e.g., HEK293, SH-SY5Y)
Purpose Identify off-target liabilities and assess selectivityRule out non-specific cytotoxicity

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. By systematically progressing through Tier 1 and Tier 2 assays, researchers can efficiently determine the compound's primary biological activity, its mechanism of action, and its initial safety and selectivity profile. The quantitative data generated—Ki, IC50, and CC50 values—will form a robust data package essential for making informed decisions about the compound's potential for further preclinical and clinical development. Positive findings would warrant more advanced in vitro studies, such as electrophysiology to assess effects on ion channels, or in vivo animal models to evaluate efficacy and pharmacokinetics.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. Retrieved from [Link]

  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). Panel assay for human GPCRs. Flex and reasonable. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921–932. Retrieved from [Link]

  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • AppliChem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3334–3346. Retrieved from [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3334–3346. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.17. Retrieved from [Link]

Sources

Foundational

The Aminomethylphenyl Dimethylurea Motif: Discovery, Mechanistic Context, and Application in Serine Protease Inhibitor Design

Executive Summary The transition from peptidic to orally bioavailable small-molecule therapeutics is one of the most significant triumphs in modern medicinal chemistry. In the realm of antithrombotic drug discovery—speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from peptidic to orally bioavailable small-molecule therapeutics is one of the most significant triumphs in modern medicinal chemistry. In the realm of antithrombotic drug discovery—specifically targeting trypsin-like serine proteases such as Factor Xa (FXa) and thrombin—the aminomethylphenyl dimethylurea motif emerged as a watershed structural breakthrough [1].

Historically, early inhibitors relied on highly basic amidine or benzamidine groups to anchor the molecule in the protease's S1 specificity pocket. While potent, these compounds suffered from poor oral bioavailability due to their permanent protonation at physiological pH. The discovery and integration of the aminomethylphenyl group, often coupled with a rigidifying dimethylurea linker, solved this "amidine problem." This whitepaper provides an in-depth technical analysis of the discovery, structural biology, and experimental validation of aminomethylphenyl dimethylurea compounds (such as the commercially ubiquitous building block 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea, CAS 164648-47-9).

Historical Context: The "Amidine Problem" and Structural Evolution

During the late 1990s and early 2000s, researchers at institutions like Bristol-Myers Squibb and Daiichi Sankyo were optimizing non-peptidic FXa inhibitors [2]. The natural substrate of FXa features an arginine residue at the P1 position, which forms a critical salt bridge with the aspartic acid (Asp189) at the bottom of the S1 pocket.

Early synthetic inhibitors utilized benzamidine ( pKa​≈11.6 ) to mimic this arginine side chain. However, causality in pharmacokinetics dictates that permanent positive charges severely restrict passive transcellular membrane permeation, leading to oral bioavailabilities of <5% .

The Breakthrough: Medicinal chemists hypothesized that a slightly less basic amine could maintain the critical Asp189 salt bridge while allowing a sufficient fraction of the neutral species to exist in the gastrointestinal tract for absorption. The aminomethylphenyl group ( pKa​≈9.5 ) provided this exact balance.

Simultaneously, the incorporation of a dimethylurea moiety served a dual purpose:

  • Conformational Restriction: The partial double-bond character of the urea C-N bonds restricts the molecule's rotational degrees of freedom, reducing the entropic penalty upon binding.

  • Vectoring and Hydrogen Bonding: The urea carbonyl acts as a potent hydrogen-bond acceptor, interacting with the backbone NH of Gly216 in the S4-S1 bridging region, while the dimethyl groups project into the hydrophobic S4 pocket or serve as a stable terminal cap.

FXa_Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Aminomethylphenyl Dimethylurea Inhibitor->FXa Competitive Inhibition

Caption: Coagulation cascade highlighting Factor Xa inhibition by aminomethylphenyl dimethylurea.

Quantitative Structure-Activity Relationship (SAR)

To understand the impact of this structural evolution, we must analyze the thermodynamic and pharmacokinetic data. The transition from benzamidine to the aminomethylphenyl dimethylurea scaffold yields a self-validating improvement in the therapeutic index.

Table 1: Comparative SAR of P1/Linker Motifs in FXa Inhibitors
Pharmacophore MotifAverage pKa​ FXa Binding Affinity ( Ki​ , nM)Oral Bioavailability ( F% )Primary S1 Interaction
Benzamidine ~11.60.1 – 1.0< 5%Bidentate salt bridge (Asp189)
Aminomethylphenyl ~9.55.0 – 15.030 – 60%Monodentate salt bridge (Asp189)
Aminomethylphenyl + Dimethylurea Linker ~9.52.0 – 10.045 – 70%Monodentate + Gly216 H-bond

Data synthesized from historical SAR campaigns documented in next-generation antithrombotic agent reviews [2].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the synthesis of the core building block (1-[4-(aminomethyl)phenyl]-3,3-dimethylurea) and its biochemical validation.

Synthetic Workflow: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

This three-step synthesis relies on orthogonal reduction strategies to prevent over-reduction or polymerization.

Step 1: Nitro Reduction

  • Dissolve 4-nitrobenzonitrile (10 mmol) in 50 mL of anhydrous ethanol.

  • Add 10% Pd/C (0.1 eq). Purge the reaction vessel with N2​ , then backfill with H2​ gas (1 atm).

  • Stir at room temperature for 4 hours.

  • Self-Validation: Filter through Celite to remove the catalyst. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material, confirming the generation of 4-aminobenzonitrile.

Step 2: Urea Formation

  • Dissolve 4-aminobenzonitrile (8 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Add pyridine (16 mmol) as a non-nucleophilic base, followed by dropwise addition of dimethylcarbamoyl chloride (9.6 mmol) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Causality Note: Pyridine acts as an acid scavenger. The slow addition at 0°C prevents exothermic side reactions, ensuring high yield of 1-(4-cyanophenyl)-3,3-dimethylurea.

Step 3: Nitrile Reduction to Aminomethyl

  • Dissolve the intermediate (5 mmol) in 40 mL of methanolic ammonia (7N).

  • Add Raney Nickel slurry (0.5 g). Pressurize with H2​ (50 psi) in a Parr shaker for 6 hours.

  • Self-Validation: The use of methanolic ammonia is critical. The excess ammonia shifts the equilibrium away from the formation of secondary amine dimers (a common side reaction in nitrile reductions), ensuring the exclusive formation of the primary aminomethyl product.

  • Filter, concentrate, and precipitate the hydrochloride salt using 2M HCl in diethyl ether.

Synthesis SM 4-Nitrobenzonitrile Step1 Reduction (H2, Pd/C) SM->Step1 Int1 4-Aminobenzonitrile Step1->Int1 Step2 Urea Formation (Dimethylcarbamoyl chloride) Int1->Step2 Int2 1-(4-Cyanophenyl)- 3,3-dimethylurea Step2->Int2 Step3 Nitrile Reduction (Raney Ni, NH3/MeOH) Int2->Step3 Product 1-[4-(Aminomethyl)phenyl]- 3,3-dimethylurea Step3->Product

Caption: Three-step synthetic workflow for 1-[4-(aminomethyl)phenyl]-3,3-dimethylurea.

Biochemical Validation: Factor Xa Chromogenic Assay

To validate the inhibitory potency of aminomethylphenyl dimethylurea derivatives, a continuous chromogenic assay is employed.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). The PEG 8000 is crucial as it prevents non-specific adsorption of the protease to the microplate walls.

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 10 µL of the inhibitor (serially diluted in DMSO) to 80 µL of human FXa (final concentration 1 nM in buffer). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the chromogenic substrate S-2222 (final concentration 250 µM).

  • Kinetic Readout: Monitor absorbance continuously at 405 nm for 10 minutes using a microplate reader.

  • Self-Validation: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. A strictly linear v0​ ensures that substrate depletion ( <10% ) does not artificially inflate the calculated IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Conclusion

The discovery of the aminomethylphenyl dimethylurea motif exemplifies the power of rational drug design. By understanding the physicochemical limitations of amidines and the structural topography of the S1/S4 pockets of serine proteases, medicinal chemists engineered a motif that perfectly balances target affinity with oral bioavailability. Today, this scaffold remains a foundational building block in the ongoing development of next-generation antithrombotics and targeted kinase inhibitors.

References

  • Pinto, D. J. P., Smallheer, J. M., Cheney, D. L., Knabb, R. M., & Wexler, R. R. (2010). Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry, 53(17), 6243–6274.[Link]

  • National Center for Biotechnology Information. (2010). Factor Xa inhibitors: next-generation antithrombotic agents. PubMed.[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Phenylurea derivatives are crucial scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Phenylurea derivatives are crucial scaffolds in medicinal chemistry and drug development, valued for their role as kinase inhibitors and other therapeutic agents.[1][2] The synthesis of this specific building block, which features both a reactive primary amine and a urea moiety, requires a robust strategy to ensure regioselectivity. The protocol detailed herein employs a well-established three-step sequence involving protection of the more reactive aliphatic amine, formation of the urea linkage on the aromatic amine, and subsequent deprotection with concurrent salt formation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing not only a detailed procedure but also the underlying chemical principles and practical insights for a successful synthesis.

Introduction and Synthetic Strategy

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules. The presence of two distinct amine functionalities—a primary aliphatic amine and a secondary aromatic amine within the urea structure—necessitates a carefully planned synthetic route to avoid side reactions and ensure the desired connectivity.

The chosen strategy is a linear, three-step synthesis starting from 3-(aminomethyl)aniline.

  • Protection: The primary aliphatic amine of the starting material is selectively protected using di-tert-butyl dicarbonate (Boc₂O). This is crucial because the aliphatic amine is more nucleophilic than the aromatic amine and would otherwise preferentially react in the subsequent step.

  • Urea Formation: The free aromatic amine of the Boc-protected intermediate is acylated using dimethylcarbamoyl chloride. This reaction proceeds via nucleophilic acyl substitution to form the desired N,N-dimethylurea linkage.

  • Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid. This step simultaneously liberates the primary amine and forms the thermodynamically stable hydrochloride salt, yielding the final target compound.

This protection-acylation-deprotection sequence is a cornerstone of modern organic synthesis, offering high yields and excellent control over product formation.

Chemical Profile: Target Compound
Property1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea (Free Base)
CAS Number 903558-70-3[3]903630-51-3
Molecular Formula C₁₀H₁₆ClN₃O[3][4]C₁₀H₁₅N₃O
Molecular Weight 229.71 g/mol [3][4]193.25 g/mol
IUPAC Name 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea;hydrochloride[4]1-[3-(aminomethyl)phenyl]-3,3-dimethylurea

Overall Synthetic Scheme

The following diagram illustrates the complete synthetic workflow from the starting material to the final hydrochloride salt.

Synthesis_Workflow SM 3-(Aminomethyl)aniline R1 Boc₂O, Et₃N DCM, rt SM->R1 INT1 tert-butyl [(3-aminophenyl)methyl]carbamate R2 Dimethylcarbamoyl Chloride, Pyridine DCM, 0°C to rt INT1->R2 INT2 tert-butyl [(3-[3,3-dimethylureido]phenyl)methyl]carbamate R3 4M HCl in Dioxane rt INT2->R3 FP 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride R1->INT1 R2->INT2 R3->FP

Caption: Three-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
  • 3-(Aminomethyl)aniline (CAS: 3259-05-8)

  • Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

  • Dimethylcarbamoyl chloride (CAS: 79-44-7) (Caution: Toxic and Carcinogenic)

  • Triethylamine (Et₃N), distilled

  • Pyridine, anhydrous

  • Hydrochloric Acid (4M solution in 1,4-Dioxane)

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Experimental Protocol

Safety First: Dimethylcarbamoyl chloride is a potent carcinogen and lachrymator. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate PPE.

Step 1: Synthesis of tert-butyl [(3-aminophenyl)methyl]carbamate (Intermediate 1)

Rationale: This step selectively protects the more nucleophilic primary aliphatic amine, leaving the aniline nitrogen available for the subsequent urea formation. Triethylamine acts as a base to neutralize the acidic byproducts.

Procedure:

  • To a 250 mL round-bottom flask, add 3-(aminomethyl)aniline (5.00 g, 40.9 mmol, 1.0 equiv.).

  • Dissolve the starting material in dichloromethane (DCM, 100 mL).

  • Add triethylamine (6.3 mL, 45.0 mmol, 1.1 equiv.) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.36 g, 42.9 mmol, 1.05 equiv.) in DCM (20 mL).

  • Add the Boc₂O solution dropwise to the stirred aniline solution at room temperature over 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

  • Expected Outcome: A viscous oil or low-melting solid.

Step 2: Synthesis of tert-butyl [(3-[3,3-dimethylureido]phenyl)methyl]carbamate (Intermediate 2)

Rationale: The free aromatic amine of Intermediate 1 reacts with dimethylcarbamoyl chloride. Pyridine is used as a base to scavenge the generated HCl and can also act as a nucleophilic catalyst. The reaction is initiated at 0°C to control the initial exotherm.

Procedure:

  • Dissolve the crude Intermediate 1 (assuming 40.9 mmol, 1.0 equiv.) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (6.6 mL, 81.8 mmol, 2.0 equiv.) to the solution.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add dimethylcarbamoyl chloride (4.15 mL, 45.0 mmol, 1.1 equiv.) dropwise to the cold solution over 20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes).

  • Once complete, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M aqueous HCl (2 x 50 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Expected Outcome: A solid or semi-solid crude product, which can be purified by recrystallization from an ethyl acetate/hexanes mixture.

Step 3: Synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Final Product)

Rationale: The Boc group is acid-labile. A solution of HCl in a non-aqueous solvent like dioxane cleanly cleaves the protecting group. The protonated amine then precipitates as its hydrochloride salt, providing a simple and effective purification method.

Procedure:

  • Dissolve the purified Intermediate 2 (assuming ~40.0 mmol) in a minimal amount of methanol or DCM (~20 mL) in a 100 mL flask.

  • With vigorous stirring, add a 4M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 5.0 equiv.) at room temperature.

  • A precipitate should begin to form shortly after addition.

  • Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or DCM to remove any soluble impurities.

  • Dry the white solid under high vacuum for several hours to remove residual solvents.

  • Expected Outcome: A stable, crystalline white solid. The yield should be calculated based on the starting amount of Intermediate 2.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The spectra should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, the urea NH, and the two N-methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. HPLC methods are well-suited for analyzing phenylurea compounds.[2][5]

References

  • American Elements. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Product Page. Available at: [Link]

  • Appchem. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Product Page. Available at: [Link]

  • Appchem. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea Product Page. Available at: [Link]

  • Google Patents. CN86101095A - The preparation method of substituted phenyl urea.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available at: [Link]

  • Patel, K. et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. Available at: [Link]

  • Yoo, S. et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E, 67(Pt 8), o2094. Available at: [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride Stock Solutions

Introduction and Chemical Profiling 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a specialized organic compound frequently utilized as a pharmaceutical intermediate and screening library component[1]. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a specialized organic compound frequently utilized as a pharmaceutical intermediate and screening library component[1]. Structurally, it features a urea core that acts as a strong hydrogen-bond donor/acceptor, coupled with a highly reactive primary amine.

Because primary amines in their free-base form are prone to rapid oxidation and can be difficult to handle (often presenting as hygroscopic oils), this compound is supplied as a hydrochloride (HCl) salt. The HCl salt form significantly enhances the compound's crystallinity, shelf-life stability, and aqueous solubility, making it highly versatile for both in vitro physiological assays and long-term library storage[2].

Physicochemical Properties Summary

The quantitative data necessary for accurate molarity calculations and solvent selection are summarized below[1]:

PropertySpecification
IUPAC Name 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea; hydrochloride
CAS Number 903558-70-3
Molecular Formula C₁₀H₁₆ClN₃O
Molecular Weight 229.71 g/mol
Physical Form Crystalline Solid (White to Off-White)
Solubility Profile Soluble in Water, DMSO, DMF, and Ethanol

Mechanistic Causality in Solvent Selection (The "Why")

As a Senior Application Scientist, it is critical to understand that solvent selection is not merely a matter of solubility, but of chemical compatibility and assay integrity.

  • Aqueous vs. Organic: The HCl salt renders the compound highly soluble in polar solvents like water and ethanol[2]. Aqueous dissolution is ideal for immediate physiological assays. However, aqueous solutions of primary amines are susceptible to microbial growth and slow oxidative degradation. Therefore, aqueous stocks should never be stored long-term.

  • DMSO for Long-Term Storage: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for compound library storage because it prevents hydrolysis and microbial contamination[3]. However, the HCl salt is inherently hygroscopic. If the compound is not desiccated prior to weighing, or if standard (non-anhydrous) DMSO is used, water drawn into the solution can catalyze degradation over time.

  • Solvent Exclusions: Strictly avoid ketones (e.g., acetone) and aldehydes. The primary amine group (-CH₂NH₂) will rapidly undergo a condensation reaction with carbonyl carbons to form Schiff bases (imines), permanently degrading the active compound.

Workflow and Decision Matrix

G Start 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl (Solid Powder) Decision Select Application Type Start->Decision InVitro In Vitro / Physiological Assays (Immediate Use) Decision->InVitro Aqueous Storage Library Screening / Storage (Long-term) Decision->Storage Organic AqPrep Dissolve in sterile ddH2O or Buffer (e.g., PBS, pH 7.4) InVitro->AqPrep DMSOPrep Dissolve in Anhydrous DMSO (≤0.01% water) Storage->DMSOPrep pHCheck QC: Check pH (Adjust if acidic due to HCl) AqPrep->pHCheck Sonicate QC: Vortex & Sonicate (Ensure complete dissolution) DMSOPrep->Sonicate Filter Sterile Filter (0.22 µm) pHCheck->Filter Aliquot Aliquot into amber vials (Argon purged) Sonicate->Aliquot Use Use Immediately (Do not store >24h) Filter->Use Freeze Store at -20°C or -80°C (Stable for 6-12 months) Aliquot->Freeze

Decision matrix and workflow for the preparation of aqueous and organic stock solutions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in quality control (QC) checkpoints to ensure the accuracy and integrity of the final solution[4].

Protocol A: Preparation of 50 mM Anhydrous DMSO Stock (For Long-Term Storage)

Target: 50 mM (11.49 mg/mL) in Anhydrous DMSO.

  • Equilibration: Remove the lyophilized vial of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial exposes the hygroscopic HCl salt to atmospheric moisture, leading to condensation and inaccurate weighing.

  • Weighing: Using a calibrated analytical balance, weigh exactly 11.49 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO (water content ≤0.01%) to the vial.

  • Validation Check 1 (Visual Clarity): Vortex the solution for 30 seconds. Inspect the vial against a dark background. The solution must be completely clear and free of particulates. If micro-crystals remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Purging and Aliquoting: Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 50 µL or 100 µL per tube). Purge the headspace of each tube with a gentle stream of Argon gas before sealing. Causality: Argon displaces oxygen and atmospheric moisture, preventing oxidation of the primary amine and water absorption by the DMSO.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Protocol B: Preparation of 10 mM Aqueous Working Solution (For Immediate In Vitro Assays)

Target: 10 mM (2.30 mg/mL) in sterile ddH₂O or physiological buffer.

  • Weighing: Weigh 2.30 mg of the compound into a sterile conical tube.

  • Dissolution: Add 1.0 mL of sterile double-distilled water (ddH₂O) or a physiological buffer (e.g., PBS). Vortex until completely dissolved.

  • Validation Check 2 (pH Monitoring): Because the compound is an HCl salt, its dissolution will release protons, potentially dropping the pH of unbuffered solutions. Measure the pH using a micro-probe. If the pH is below the physiological requirement of your assay (typically pH 7.2–7.4), titrate carefully with dilute NaOH (0.1 N) or ensure the final dilution is performed in a strongly buffered medium (e.g., HEPES)[2].

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile container.

  • Usage: Use the aqueous solution immediately. Do not store aqueous stock solutions for more than 24 hours to prevent degradation and microbial contamination.

Quality Control and Stability Monitoring

For regulated bioanalytical environments, stock solutions must be periodically verified. According to NIH and AAPS guidelines for nonclinical dose formulation analysis[4], the stability of the stored DMSO stock solution should be assessed by comparing its instrument response (e.g., via LC-MS or HPLC-UV) against a freshly prepared reference standard solution[3].

  • Acceptance Criterion: The measured concentration of the stored stock must be within ±5% of the freshly prepared nominal concentration.

  • Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. Repeated thermal cycling of DMSO can lead to compound precipitation that may not readily redissolve, resulting in artificially low assay concentrations.

Sources

Method

Application Notes and Protocols for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a Chemical Intermediate in Organic Synthesis

Introduction The compound identified by CAS number 903558-70-3 presents a notable ambiguity in chemical databases. While some suppliers list it as 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, a significant b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound identified by CAS number 903558-70-3 presents a notable ambiguity in chemical databases. While some suppliers list it as 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, a significant body of patent literature and chemical suppliers associate this CAS number with 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a critical intermediate in pharmaceutical synthesis. The latter is more consistently and uniquely identified by CAS Number 145783-15-9 . This guide will focus on the applications of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a pivotal chemical intermediate, particularly in the synthesis of the antiplatelet drug, Ticagrelor.[1][2][3][4] For researchers and drug development professionals, understanding the synthetic routes to and the subsequent transformations of this intermediate is crucial for the efficient production of this life-saving medication.

Core Application: A Key Building Block for Ticagrelor

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine serves as a central scaffold in the multi-step synthesis of Ticagrelor.[1][5] Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The pyrimidine core of the intermediate provides the necessary framework for the construction of the final triazolopyrimidine ring system of Ticagrelor. The two chlorine atoms at the 4 and 6 positions are key reactive sites for sequential substitution reactions, while the amine group at the 5-position is essential for the formation of the triazole ring.

The overall synthetic strategy for Ticagrelor from this intermediate generally involves the following key transformations:

  • Substitution at the 6-position: The chlorine at the 6-position is first displaced by a substituted cyclopentyl amine derivative.

  • Diazotization and Triazole Ring Formation: The amine group at the 5-position is diazotized and then cyclized to form the triazole ring.

  • Substitution at the 7-position: The remaining chlorine atom (now on the triazolopyrimidine ring) is substituted by a cyclopropylamine derivative.

  • Deprotection: Finally, any protecting groups on the cyclopentyl side chain are removed to yield Ticagrelor.

The following diagram illustrates the pivotal role of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in the synthesis of Ticagrelor.

G Intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine Step1 Substitution with Cyclopentyl Amine Derivative Intermediate->Step1 Intermediate2 Substituted Pyrimidine Intermediate Step1->Intermediate2 Step2 Diazotization and Triazole Formation Intermediate2->Step2 Intermediate3 Triazolopyrimidine Intermediate Step2->Intermediate3 Step3 Substitution with Cyclopropylamine Derivative Intermediate3->Step3 Intermediate4 Protected Ticagrelor Step3->Intermediate4 Step4 Deprotection Intermediate4->Step4 Ticagrelor Ticagrelor Step4->Ticagrelor

Caption: General synthetic workflow from the intermediate to Ticagrelor.

Synthetic Routes to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

Several synthetic routes to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been reported, primarily in patent literature. These methods aim for cost-effectiveness, high yield, and suitability for industrial-scale production.[6]

Route 1: From 4,6-dihydroxy-2-mercaptopyrimidine

This is a common route that starts from a readily available pyrimidine derivative.[6] The key steps are:

  • S-alkylation: The mercapto group is alkylated with a propyl halide to introduce the propylthio side chain.

  • Nitration: The pyrimidine ring is nitrated at the 5-position.

  • Chlorination: The hydroxyl groups at the 4 and 6 positions are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride.

  • Reduction: The nitro group at the 5-position is reduced to an amine group, typically using a reducing agent like iron powder in acetic acid.[7]

G A 4,6-dihydroxy-2-mercaptopyrimidine B 4,6-dihydroxy-2-(propylthio)pyrimidine A->B S-alkylation C 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine B->C Nitration D 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine C->D Chlorination E 4,6-dichloro-2-(propylthio)pyrimidin-5-amine D->E Reduction

Caption: Synthetic Route 1 to the target intermediate.

Route 2: From Substituted Diethyl Aminomalonate

This alternative route involves building the pyrimidine ring from an acyclic precursor.[6] The main steps are:

  • Condensation: Substituted diethyl aminomalonate is condensed with urea to form 2,4,6-trihydroxy-5-substituted aminopyrimidine.

  • Chlorination: The trihydroxy pyrimidine is chlorinated to yield 2,4,6-trichloro-5-aminopyrimidine.

  • Selective Thiolation: This trichloro intermediate undergoes a selective reaction with propanethiol to replace the chlorine at the 2-position with a propylthio group, affording the desired product.[6]

G A Substituted Diethyl Aminomalonate + Urea B 2,4,6-trihydroxy-5-substituted aminopyrimidine A->B Condensation C 2,4,6-trichloro-5-aminopyrimidine B->C Chlorination D 4,6-dichloro-2-(propylthio)pyrimidin-5-amine C->D Selective Thiolation

Caption: Synthetic Route 2 to the target intermediate.

Detailed Synthetic Protocol: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol is based on the final step of Route 1 and is a common method for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine145783-14-8268.11 g/mol 100.0 g0.37 mol
Iron Powder7439-89-655.845 g/mol 116.62 g2.09 mol
Methanol67-56-132.04 g/mol 800 mL-
Acetic Acid64-19-760.05 g/mol As needed-

Procedure

  • Reaction Setup: To a stirred solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (100.0 g, 0.37 mol) in methanol (800 mL) in a suitable reaction vessel, add iron powder (116.62 g, 2.09 mol).[8]

  • Reaction: Stir the mixture at room temperature. The progress of the exothermic reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Upon completion of the reaction, filter the reaction mixture to remove the iron residues.

  • Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction may be exothermic; ensure adequate cooling is available.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[9]

Conclusion

4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a valuable chemical intermediate with a primary application in the synthesis of the pharmaceutical agent Ticagrelor. The synthetic routes to this compound are well-established, offering flexibility in starting materials and reaction conditions. The protocols for its synthesis are scalable and adaptable for industrial production. A thorough understanding of the chemistry of this intermediate is essential for professionals in the field of drug development and organic synthesis.

References

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). RASĀYAN Journal of Chemistry, 11(3), 1088-1095.
  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine CAS 145783-15-9. Watson International. Retrieved from [Link]

  • 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9. (n.d.). Retrieved from [Link]

  • Goffin, E., Jacques, N., Musumeci, L., Nchimi, A., Oury, C., Lancellotti, P., & Pirotte, B. (2020).
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2017). RSC Advances, 7(57), 35933-35939.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.). Google Patents.
  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. (2023, June 9). Google Patents.
  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS 145783-15-9. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Patent Application Publication (10) Pub. No.: US 2015/0152114A1. (2015, February 5). Google APIs. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Standard Operating Procedures for the Dissolution of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Abstract This document provides a comprehensive guide and detailed protocols for the dissolution of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS 903558-70-3), a substituted urea compound relevant to phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS 903558-70-3), a substituted urea compound relevant to pharmaceutical and life science research. The protocols outlined herein are designed to ensure the accurate, reproducible, and safe preparation of solutions for experimental use. The guide is founded on fundamental principles of chemical solubility, emphasizing the physicochemical properties of hydrochloride salts and urea derivatives. It addresses solvent selection, step-by-step dissolution workflows, troubleshooting for solubility challenges, and best practices for creating stable stock solutions. All procedures are structured to uphold scientific integrity and are supported by authoritative references.

Compound Profile & Physicochemical Rationale

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is an organic salt. Understanding its structural components is key to predicting its solubility and handling characteristics.

  • Urea Moiety: The urea functional group can act as both a hydrogen bond donor and acceptor, which can influence its interaction with various solvents.[1] While some urea-based compounds exhibit low aqueous solubility due to strong intermolecular hydrogen bonding in their crystal lattice, this is often counteracted by other functional groups.[2]

  • Aminomethyl Group: This primary amine is basic. The hydrochloride salt form indicates that this amine is protonated (-CH₂NH₃⁺Cl⁻). This protonation is a common strategy in drug development to dramatically increase the aqueous solubility of a basic compound compared to its freebase form.

  • Hydrochloride Salt: The presence of the hydrochloride salt is the most critical factor for its dissolution in polar, protic solvents like water. The salt form readily dissociates in water, yielding a positively charged molecule and a chloride ion, which are easily solvated.

Table 1: Compound Identification and Properties

Property Value Source(s)
IUPAC Name 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea; hydrochloride [3]
CAS Number 903558-70-3 [4]
Molecular Formula C₁₀H₁₆ClN₃O [3][4]
Molecular Weight 229.71 g/mol [3]
Predicted pKa ~9-10 (for the aminomethyl group) [5][6]

| Predicted Form | Crystalline Solid | General Knowledge |

Note: The pKa is an estimation based on typical values for primary ammonium ions.[5][6] The actual pKa should be determined empirically.

Health & Safety First: EHS Protocols

Safe handling of any chemical is paramount.[7] Before beginning any procedure, a thorough risk assessment must be conducted.[8]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Engineering Controls: Handle the solid powder in a well-ventilated area. For weighing, a chemical fume hood or a balance with a draft shield is recommended to avoid inhalation of fine particulates.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, institutional, and national regulations for chemical waste.

Core Protocol: Aqueous Solution Preparation

This protocol is the primary and recommended method for dissolving the compound for most biological and chemical applications. The objective is to leverage the hydrochloride salt's inherent water solubility.

Materials & Equipment
  • 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride powder

  • High-purity water (e.g., Type I Ultrapure, Milli-Q®, or WFI)

  • Appropriate buffer system (e.g., Phosphate-Buffered Saline (PBS), HEPES)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)[12]

  • Calibrated pipettes and sterile tips

  • Magnetic stirrer and stir bars, or a vortex mixer

  • pH meter (calibrated)

  • Spatula and weighing paper/boats

  • Sterile filters (e.g., 0.22 µm syringe filter) for sterile applications

Step-by-Step Dissolution Procedure
  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired concentration in the final volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mM in 50 mL: Mass = (0.010 mol/L) × (0.050 L) × (229.71 g/mol ) = 0.11485 g (or 114.9 mg)

  • Weigh the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.[13]

    • Carefully weigh the calculated amount of the hydrochloride salt. Record the exact mass.[12] It is often more practical to weigh an amount close to the target and then calculate the exact concentration.[12]

  • Initial Solubilization:

    • Transfer the weighed powder into the volumetric flask.

    • Using a small amount of the chosen solvent (e.g., high-purity water or buffer), rinse the weighing boat to ensure all powder is transferred.[13]

    • Add the solvent to the flask until it is approximately 50-75% full.[13]

  • Promote Dissolution:

    • Stopper the flask and begin agitation. Use a magnetic stirrer at a moderate speed or a vortex mixer.

    • Gentle warming (e.g., to 37°C in a water bath) can be employed if dissolution is slow, but monitor for any signs of degradation.

    • Sonication in a bath sonicator for short intervals (2-5 minutes) can also help break up aggregates.

  • Final Volume Adjustment & pH Check:

    • Once the solid is completely dissolved (verified by visual inspection against a dark background), allow the solution to return to room temperature if it was warmed.

    • Carefully add the solvent to the calibration mark on the volumetric flask. The bottom of the meniscus should align with the mark.[13]

    • Stopper the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[13]

    • For buffered solutions, verify the final pH and adjust if necessary using dilute HCl or NaOH. Note that adding the acidic salt may slightly lower the pH of a weakly buffered solution.

  • Sterilization and Storage:

    • If required for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.

    • Store the solution as recommended. For aqueous solutions, storage at 2-8°C is common for short-term use, while aliquoting and freezing at -20°C or -80°C is recommended for long-term storage to prevent degradation and repeated freeze-thaw cycles.[14]

Workflow Visualization

Aqueous Dissolution Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finish Finalization & QC calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh transfer 3. Transfer to Flask weigh->transfer add_solvent 4. Add Solvent (75% Vol) transfer->add_solvent agitate 5. Agitate / Sonicate add_solvent->agitate final_vol 6. Adjust to Final Volume agitate->final_vol Visually Clear? mix 7. Mix Homogeneously final_vol->mix qc 8. pH Check / Filter mix->qc store 9. Aliquot & Store qc->store Solubility Troubleshooting start Compound Insoluble in Aqueous Buffer? warm Try Gentle Warming (e.g., 37°C) start->warm No sonicate Try Sonication warm->sonicate No success Success: Fully Dissolved warm->success Yes ph_adjust Is pH Adjustment Possible for Assay? sonicate->ph_adjust No sonicate->success Yes organic_stock Prepare Concentrated Stock in DMSO ph_adjust->organic_stock Yes fail Still Insoluble ph_adjust->fail No organic_stock->success

Caption: Decision tree for addressing solubility issues.

Quantitative Data & Record Keeping

Maintaining accurate records is essential for reproducibility. [15]A dissolution log should be kept for each new compound or batch.

Table 2: Example Dissolution Optimization Log

Trial ID Target Conc. (mM) Solvent System Temp (°C) Agitation Method Observation Final Conc. (mM)
001-A 10 PBS, pH 7.4 25 Stirring Incomplete after 30 min -
001-B 10 PBS, pH 7.4 37 Stirring Fully dissolved in 15 min 10.1
001-C 50 PBS, pH 7.4 37 Sonication Precipitate remains -

| 001-D | 100 | DMSO | 25 | Vortex | Fully dissolved in < 1 min | 100.5 |

References

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Physical Chemistry B.
  • How to Write an Effective Laboratory SOP. Lab Manager.
  • Writing and Maintaining Laboratory Standard Operating Procedures (SOPs). Ohio State University.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • How to develop and write a Laboratory-Specific Standard Operating Procedure (SOP). University of Utah Institutional Biosafety Committee.
  • How To Write A Laboratory Standard Operating Procedure . Sapio Sciences. Available at: [Link]

  • Human Factors Guidance for Writing Effective Laboratory Standard Operating Procedures . ACS Chemical Health & Safety. Available at: [Link]

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride . American Elements. Available at: [Link]

  • How to Make Accurate Stock Solutions . Bitesize Bio. Available at: [Link]

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride . Applichem. Available at: [Link]

  • Solutions and dilutions: working with stock solutions . Rice University. Available at: [Link]

  • Urea surfactants solubility, free energy of solution G s and Crystal... . ResearchGate. Available at: [Link]

  • Know Your Techniques: Solutions . inChemistry - American Chemical Society. Available at: [Link]

  • Urea - Wikipedia . Wikipedia. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Hazmat, Corp. Available at: [Link]

  • How to determine solubility of organic molecules such as urea from its chemical formula . Quora. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation . Reddit. Available at: [Link]

  • Purification of organic hydrochloride salt? . ResearchGate. Available at: [Link]

  • CID 160209331 | C6H16N4O2 . PubChem. Available at: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug . Journal of Pharmaceutical Sciences. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . European Journal of Pharmaceutical Sciences. Available at: [Link]

  • GHS SDS . Stonhard. Available at: [Link]

  • Developing and Validating Dissolution Procedures . LCGC International. Available at: [Link]

  • The pKa in Organic Chemistry . Chemistry Steps. Available at: [Link]

  • pKa Chart . Scribd. Available at: [Link]

  • Ch27 pKa and pI values . University of Calgary. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know . University of Colorado Boulder. Available at: [Link]

  • 3-[3-(aminomethyl)phenyl]-1-phenylurea hydrochloride (C14H15N3O) . PubChemLite. Available at: [Link]

  • 1.4.1 Acid-base Chemistry of Amino Acids . Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the Incorporation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride into Peptide Scaffolds

Abstract The functional modification of peptides with non-canonical moieties is a cornerstone of modern drug discovery, enabling the enhancement of properties such as binding affinity, metabolic stability, and cell perme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The functional modification of peptides with non-canonical moieties is a cornerstone of modern drug discovery, enabling the enhancement of properties such as binding affinity, metabolic stability, and cell permeability. This document provides a comprehensive guide to the synthetic utility of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, a versatile building block for introducing a unique phenyl-urea functionality into peptide chains. While not a coupling reagent itself, its primary aminomethyl group serves as a reactive handle for standard amide bond formation. We present the underlying chemical principles, mechanistic pathways, and detailed, field-tested protocols for both solution-phase and solid-phase synthesis, empowering researchers to leverage this compound for the development of novel peptide-based therapeutics and research tools.

Introduction and Scientific Context

The chemical synthesis of peptides offers precise control over sequence and allows for the incorporation of unnatural amino acids and modifications that are inaccessible through biological methods.[1] These modifications are critical for overcoming the inherent limitations of natural peptides as drug candidates, such as poor stability and low oral bioavailability. The introduction of urea moieties is a particularly attractive strategy, as the urea backbone can act as a potent hydrogen bond donor and acceptor, influencing peptide conformation and mediating interactions with biological targets.[2]

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (hereafter referred to as AMPDU-HCl) is a bifunctional molecule featuring a reactive primary amine for peptide backbone elongation and a stable dimethyl-phenylurea group for side-chain functionalization.

Key Structural Features of AMPDU-HCl:

  • CAS Number: 903558-70-3[3]

  • Molecular Formula: C₁₀H₁₆ClN₃O[3]

  • Molecular Weight: 229.71 g/mol [3]

  • Reactive Center: The primary aminomethyl group (-CH₂NH₂) is the site of acylation.

  • Functional Moiety: The 3,3-dimethylurea group provides a unique structural and electronic signature.

  • Salt Form: The hydrochloride salt enhances stability and solubility but requires in-situ neutralization for reaction.

This guide details the strategic application of AMPDU-HCl as a building block, incorporated into peptide sequences using highly efficient and well-established uronium salt-based coupling chemistry.

Mechanism of Amide Bond Formation

The incorporation of AMPDU-HCl into a peptide chain relies on the standard mechanism of amide bond formation, where the carboxyl group of a resin-bound peptide or a protected amino acid is activated to facilitate nucleophilic attack by the amine of AMPDU.[4] Uronium salt reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are exceptionally effective for this purpose due to their high reactivity, rapid kinetics, and low propensity for racemization.[5][6]

The process involves two key stages:

  • Carboxylic Acid Activation: The C-terminal carboxylic acid of the peptide (or protected amino acid) is deprotonated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). It then attacks the electrophilic uronium center of HATU, forming a highly reactive O-acylisouronium intermediate. This rapidly rearranges to form a more stable, yet highly reactive, HOAt active ester.[6]

  • Nucleophilic Attack: The primary amine of AMPDU, liberated from its hydrochloride salt by the base (DIPEA), acts as a nucleophile, attacking the carbonyl carbon of the active ester. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide bond and releases the HOAt byproduct.

The overall workflow is depicted below.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step reagent reagent intermediate intermediate product product process process Peptide_COOH Peptide-COOH (N-terminus protected) Active_Ester Activated Peptide (HOAt Ester) Peptide_COOH->Active_Ester Activation HATU HATU + DIPEA Peptide_AMPDU Peptide-AMPDU Conjugate Active_Ester->Peptide_AMPDU Nucleophilic Attack AMPDU AMPDU (Amine Neutralized)

Figure 1: General workflow for coupling a peptide's C-terminus with AMPDU.

Experimental Protocols

3.1. General Handling and Safety

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Handling: Handle AMPDU-HCl and all coupling reagents in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[9]

  • Storage: Store AMPDU-HCl in a cool, dry place, tightly sealed to prevent moisture absorption.[7]

3.2. Protocol 1: Solution-Phase Coupling of Fmoc-Alanine to AMPDU-HCl

This protocol describes the coupling of a standard protected amino acid to AMPDU, creating a building block that can be further deprotected and elongated.

Materials:

  • Fmoc-Ala-OH (1.0 equiv)

  • AMPDU-HCl (1.1 equiv)

  • HATU (1.05 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup solvents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

Procedure:

  • Reagent Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Ala-OH (1.0 equiv) and AMPDU-HCl (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This minimizes potential side reactions and preserves the integrity of chiral centers.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Rationale: The first ~1.1 equivalents neutralize the hydrochloride salt of AMPDU, and the subsequent equivalents deprotonate the carboxylic acid and maintain a basic environment for the coupling reaction.[6]

  • Activation and Coupling: Add HATU (1.05 equiv) portion-wise to the cold solution. The solution may turn a pale yellow, which is characteristic of HATU activation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Fmoc-Ala-OH is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Rationale: These washes remove excess reagents, DIPEA salts, and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Ala-AMPDU conjugate.

3.3. Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the incorporation of AMPDU onto the N-terminus of a peptide chain assembled on a solid support (e.g., Rink Amide resin).

SPPS_Workflow resin_state resin_state process process final_product final_product start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washed_resin Resin-Bound Peptide (Free N-Terminus) deprotection->washed_resin Wash (DMF) coupling Couple AMPDU-HCl (HATU / DIPEA / DMF) washed_resin->coupling coupled_resin Resin-Bound Peptide-AMPDU coupling->coupled_resin Wash (DMF) cleavage Cleavage & Deprotection (e.g., TFA Cocktail) coupled_resin->cleavage final_peptide Crude Modified Peptide cleavage->final_peptide

Figure 2: SPPS workflow for N-terminal modification with AMPDU.

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (with a protected C-terminus and side chains) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Confirm deprotection with a positive Kaiser test.

  • Activation Solution Preparation: In a separate vial, dissolve AMPDU-HCl (4.0 equiv) and HATU (3.9 equiv) in a minimal amount of DMF. Add DIPEA (8.0 equiv) and vortex for 1-2 minutes to pre-activate. Rationale: Using a slight excess of reagents ensures the reaction goes to completion on the solid support.[6]

  • Coupling Reaction: Add the activation solution to the swelled, deprotected resin. Agitate the vessel at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (should be negative). Once complete, wash the resin thoroughly with DMF (5x) followed by Dichloromethane (DCM) (3x).

  • Cleavage and Deprotection: Dry the resin and treat it with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Product Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and dry the crude peptide product under vacuum. The product can then be purified by reverse-phase HPLC.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters for the efficient incorporation of AMPDU-HCl.

ParameterSolution-Phase CouplingSolid-Phase Coupling (SPPS)Rationale & Citation
AMPDU-HCl (equiv) 1.1 - 1.23.0 - 5.0A slight excess in solution is sufficient; a larger excess is needed in SPPS to drive the reaction to completion.
Coupling Reagent (equiv) 1.05 - 1.2 (e.g., HATU)2.9 - 4.9 (e.g., HATU)Ensures complete activation of the carboxylic acid.[5]
Base (equiv) 3.0 (e.g., DIPEA)6.0 - 10.0 (e.g., DIPEA)Must be sufficient to neutralize the HCl salt and catalyze the reaction.[6]
Solvent Anhydrous DMF or DCMAnhydrous DMFGood solubility for reagents and promotes efficient coupling.
Temperature 0 °C to Room TempRoom TemperatureControlled temperature minimizes side reactions.
Reaction Time 1 - 4 hours2 - 6 hoursMonitor by TLC/LC-MS (solution) or Kaiser Test (SPPS).
Expected Yield/Purity >80% after purification>90% coupling efficiencyHigh efficiency is characteristic of uronium salt-based methods.[4]

Conclusion

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a valuable and readily accessible chemical tool for peptide modification. The protocols outlined in this application note provide a robust framework for its successful incorporation into both solution-phase and solid-phase synthetic workflows. By leveraging standard, high-efficiency coupling reagents like HATU, researchers can easily introduce the unique phenyl-urea moiety, opening new avenues for exploring structure-activity relationships and developing next-generation peptide-based diagnostics and therapeutics.

References

  • Title: Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups Source: Vertex AI Search Grounding API URL
  • Title: Optimizing Peptide Coupling: Key Techniques Source: Vertex AI Search Grounding API URL
  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Vertex AI Search Grounding API URL
  • Title: 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Source: AMERICAN ELEMENTS URL: [Link]

  • Title: SAFETY DATA SHEET Source: Angene Chemical URL: [Link]

  • Title: The dominant interaction between peptide and urea is electrostatic in nature: A molecular dynamics simulation study Source: ResearchGate URL: [Link]

Sources

Application

In vitro assay protocols involving 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Application Note: In Vitro Assay Protocols for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride Target Audience: Assay Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Scientists. Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Rationale

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS: 903558-70-3) is a highly versatile bifunctional chemical probe. In early-stage drug discovery, this molecule serves as an ideal fragment or lead-like compound due to two distinct pharmacophoric features:

  • The 3,3-Dimethylurea Core: The urea moiety is a privileged scaffold in medicinal chemistry, functioning as a robust hydrogen bond donor/acceptor system that frequently occupies the hinge region or DFG-out pockets of kinases[1],[2].

  • The 3-Aminomethylphenyl Group: The primary amine is a structural mimic of endogenous monoamines. This makes the compound highly relevant for targeting amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1), which oxidizes primary amines[3].

Because of its dual nature, evaluating this compound requires highly orthogonal assay formats. This guide details self-validating in vitro protocols for both SSAO inhibition and Kinase profiling, emphasizing the causality behind each experimental choice.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assay

Causality & Principle: SSAO catalyzes the oxidative deamination of primary amines (like benzylamine) to produce an aldehyde, ammonia, and hydrogen peroxide ( H2​O2​ ). Because our target compound possesses an aminomethyl group, it acts as a competitive probe for the SSAO active site. To detect this, we utilize an Amplex Red coupled-enzyme assay[4]. In the presence of Horseradish Peroxidase (HRP), the H2​O2​ byproduct reacts with Amplex Red to form highly fluorescent resorufin. A decrease in fluorescence indicates that 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea is successfully outcompeting benzylamine or inhibiting the enzyme.

G A Benzylamine (Primary Substrate) B SSAO Enzyme (+ Urea Inhibitor) A->B C H2O2 (Intermediate) B->C Deamination D Amplex Red + HRP (Detection Reagents) C->D E Resorufin (Fluorescent Product) D->E Oxidation

Coupled-enzyme mechanism for SSAO detection using Amplex Red and HRP.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 1X Reaction Buffer (50 mM sodium phosphate, pH 7.4). The use of phosphate buffer is critical here; amine-based buffers (like Tris) will act as competing substrates for the enzyme and ruin assay integrity[3].

  • Compound Dilution: Dissolve 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in DMSO to a 10 mM stock. The hydrochloride salt ensures rapid aqueous solubility. Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in 1X Reaction Buffer to yield a 1% DMSO working solution.

  • Enzyme Incubation: In a black 384-well microplate, add 10 µL of recombinant human SSAO (final concentration 1.2 × 10⁻⁵ U/mL) to 10 µL of the compound working solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of a detection cocktail containing 2 mM Benzylamine, 200 µM Amplex Red, and 2 U/mL HRP[4].

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C (Excitation: 540 nm / Emission: 590 nm).

Self-Validation System (Trustworthiness)

To ensure the compound is inhibiting SSAO and not simply poisoning the HRP detection system, run a Counter-Screen Control : Omit SSAO and Benzylamine from the well, and instead spike in 10 µM exogenous H2​O2​ . If the compound reduces fluorescence in this control, it is an assay artifact (HRP inhibitor or fluorescence quencher).

Representative Quantitative Data

Table 1: Hypothetical SSAO Inhibition Profile

CompoundSSAO IC₅₀ (µM)MAO-A IC₅₀ (µM)HRP Counter-Screen
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea 1.8 ± 0.2> 100No Interference
Semicarbazide (Positive Control)0.05 ± 0.01> 100No Interference
Pargyline (MAO Control)> 1000.02 ± 0.005No Interference

High-Throughput Kinase Profiling (TR-FRET)

Causality & Principle: Because the 3,3-dimethylurea motif is a known Type II kinase inhibitor pharmacophore (binding the DFG-out inactive conformation)[1], this compound must be profiled against a kinase panel. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Aromatic ureas often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET solves this by using a Europium (Eu) chelate donor; the reader waits 50-100 microseconds after excitation before reading the emission, allowing the compound's prompt auto-fluorescence to decay completely, thus preventing false negatives.

Workflow S1 1. Acoustic Dispense (Compound) S2 2. Kinase + Substrate (Incubation) S1->S2 S3 3. ATP Addition (Reaction Phase) S2->S3 S4 4. Stop/Detection Mix (Eu-Ab + Tracer) S3->S4 S5 5. TR-FRET Readout (615nm / 665nm) S4->S5

High-throughput TR-FRET workflow for kinase inhibitor profiling.

Step-by-Step Protocol
  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense 50 nL of the compound directly into a white 384-well proxiplate. Causality: Acoustic transfer eliminates plastic tip waste and keeps final DMSO concentrations strictly below 0.5%, preventing DMSO-induced kinase denaturation.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mix (e.g., VEGFR2 and biotinylated-poly-GT). Incubate for 15 minutes at room temperature.

  • ATP Initiation: Add 5 µL of 2X ATP (at the specific Km​ for VEGFR2) to initiate phosphorylation. Incubate for 60 minutes.

  • Stop & Detect: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Read on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 ratio.

Self-Validation System (Trustworthiness)

Calculate the Z'-factor for every plate using DMSO (negative control) and Staurosporine (positive control). A plate is only validated if Z′≥0.6 . Furthermore, monitor the raw 615 nm (Europium) counts. If a well shows a >20% drop in 615 nm signal compared to the plate average, the compound is acting as an inner-filter effect (IFE) quencher, and the data point must be flagged.

Representative Quantitative Data

Table 2: Kinase Selectivity Panel (TR-FRET)

Kinase TargetConformation StateIC₅₀ (µM)Z'-Factor
VEGFR2 DFG-out4.5 ± 0.60.78
p38α MAPK DFG-out8.2 ± 1.10.81
EGFR Active (DFG-in)> 500.75

References

  • Title: Urea-based anticancer agents.
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ACS Publications URL
  • Title: Amplex Red Monoamine Oxidase Assay Kit Source: Thermo Fisher Scientific URL
  • Title: The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells Source: PMC - NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride during storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays when using 1-[3-(Aminomethyl)phenyl]-3,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their assays when using 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride .

This compound is a highly versatile building block, but its molecular architecture—a primary amine protected as a hydrochloride salt coupled with an aromatic urea moiety—creates a "perfect storm" for three distinct degradation pathways: hygroscopic deliquescence, pH-dependent hydrolysis, and auto-oxidation.

This guide abandons generic advice to provide a deep, mechanistic understanding of why this compound degrades and how to implement self-validating protocols to ensure absolute experimental reproducibility.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, we must first understand the thermodynamic and kinetic drivers inherent to the molecule's structure.

A. Hygroscopicity & Deliquescence

Hydrochloride salts of amines are notoriously hygroscopic. The ionic nature of the −NH3+​Cl− group drastically lowers the vapor pressure of water at the powder's surface. If the ambient relative humidity exceeds the salt's critical relative humidity (CRH), the powder acts as a desiccant, pulling moisture from the air until it dissolves in its own absorbed water—a process known as deliquescence ([1], [2]).

  • The Consequence: Weighing errors, physical clumping, and the initiation of aqueous-phase degradation reactions.

B. Aromatic Urea Hydrolysis

While aliphatic ureas are relatively robust, aromatic ureas exhibit rapid, pH-dependent hydrolysis. The electron-withdrawing nature of the phenyl ring stabilizes the leaving group via resonance. In aqueous solutions, particularly at pH > 7.0, hydroxide ions nucleophilically attack the urea carbonyl, cleaving the molecule into 3-(aminomethyl)aniline, carbon dioxide, and dimethylamine ([3], [4]).

  • The Consequence: Loss of the intact API and the introduction of highly reactive aniline impurities into your assay.

C. Oxidative Degradation

Aromatic amines and benzylic positions are highly vulnerable to auto-oxidation. Exposure to dissolved oxygen and UV light generates reactive oxygen species (ROS) that abstract hydrogen atoms, forming radical intermediates. These intermediates rapidly polymerize or form extended conjugated systems like quinone-imines ([5], [6]).

  • The Consequence: The solution turns intensely yellow or brown, and the resulting polymeric impurities can cause off-target effects in biological assays.

Troubleshooting Guide (FAQs)

Q1: My lyophilized powder has turned into a sticky, clumpy mass. Is it still usable? A: No, it should be discarded. The clumping indicates that the ambient humidity exceeded the compound's CRH, leading to deliquescence. Once water has permeated the crystal lattice, localized micro-hydrolysis of the urea bond begins immediately. Furthermore, any mass you weigh out will be highly inaccurate due to the unknown water weight.

Q2: After reconstituting the compound in a physiological buffer (pH 7.4), the solution slowly turns yellow over 48 hours. What is happening? A: You are observing oxidative degradation. The aminomethylphenyl moiety is oxidizing into highly conjugated quinone-imine derivatives. This is accelerated by the slightly alkaline physiological pH and exposure to ambient light. To prevent this, solutions must be prepared fresh, sparged with inert gas, and shielded from light.

Q3: HPLC-MS analysis of my stored stock solution shows a massive secondary peak with a lower molecular weight. What is the degradation product? A: This is the signature of urea hydrolysis. The secondary peak is 3-(aminomethyl)aniline. Aromatic ureas can undergo fast hydrolysis in solution[3]. If your stock was stored in an unbuffered aqueous solvent or at a pH > 7.0, the urea linkage was cleaved.

Quantitative Data & Diagnostics

Use the following diagnostic matrix to identify and intercept degradation pathways before they compromise your data.

Degradation PathwayEnvironmental TriggerKinetic DriverAnalytical IndicatorPrimary Prevention Strategy
Hygroscopic Deliquescence Relative Humidity > 40%Ionic nature of the HCl saltMass increase, visual clumpingDesiccator storage, Argon backfill
Aromatic Urea Hydrolysis Aqueous solution, pH > 7.0Resonance stabilization of leaving groupHPLC secondary peak, MS mass shiftBuffer at pH 5.0-6.0, store at -20°C
Oxidative Degradation Dissolved O₂, UV LightRadical abstraction at amine siteYellow/brown discoloration, UV-Vis shiftAmber vials, inert gas sparging

Pathway Visualization

Degradation_Pathways API 1-[3-(Aminomethyl)phenyl]- 3,3-dimethylurea HCl Humidity Ambient Humidity (H2O) API->Humidity Aqueous Aqueous Buffer (pH > 7.0) API->Aqueous Oxygen Oxygen & UV Light (O2 / hv) API->Oxygen Hygro Hygroscopic Deliquescence Humidity->Hygro Hydro Urea Hydrolysis (Resonance Stabilized) Aqueous->Hydro Oxid Amine Oxidation (Radical Pathway) Oxygen->Oxid Clump Physical Clumping & Mass Inaccuracy Hygro->Clump Cleave 3-(Aminomethyl)aniline + Dimethylamine Hydro->Cleave Color Quinone-imine (Yellow/Brown) Oxid->Color Sol1 Store in Desiccator with Drierite Clump->Sol1 Sol2 Buffer at pH 5.0-6.5 Store at -20°C Cleave->Sol2 Sol3 Amber Vials & Argon Purge Color->Sol3

Degradation pathways of the compound and targeted preventative storage strategies.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must not only dictate actions but also incorporate mechanisms to prove those actions were successful.

Protocol 1: Solid-State Storage and Handling

Objective: Prevent hygroscopic deliquescence and solid-state oxidation. Causality: Argon is heavier than air and effectively blankets the solid powder, whereas nitrogen can easily diffuse out of the vial before capping, leaving residual oxygen that drives oxidation.

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to sit in a desiccator at room temperature for exactly 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Handling: Weigh the required mass rapidly using an analytical balance in an environment with <40% relative humidity.

  • Purging: Backfill the source vial with Argon gas using a gentle stream for 10 seconds.

  • Sealing: Seal the vial with Parafilm and place it inside a secondary container filled with indicating Drierite (calcium sulfate).

  • System Validation: Weigh the sealed vial on an analytical balance (±0.1 mg) before placing it back in the freezer. Record this mass. Upon the next retrieval and equilibration, re-weigh the vial. A mass increase of >0.5% definitively indicates a compromised seal and moisture ingress.

Protocol 2: Liquid-State Reconstitution and Preservation

Objective: Prevent pH-dependent urea hydrolysis and auto-oxidation in solution. Causality: Hydrolysis of aromatic ureas is base-catalyzed. Maintaining a slightly acidic pH drastically increases the half-life of the urea bond.

  • Solvent Preparation: Use LC-MS grade water or a non-nucleophilic buffer (e.g., MES or Citrate) adjusted to pH 5.5 - 6.0.

  • Deoxygenation: Sparge the buffer with Argon for 15 minutes prior to adding the compound to displace dissolved oxygen.

  • Reconstitution: Dissolve the compound in the sparged buffer using an amber-colored glass vial to block UV-induced radical formation.

  • Storage: Aliquot the solution into single-use amber vials, blanket with Argon, and flash-freeze in liquid nitrogen before storing at -80°C.

  • System Validation: Run a baseline HPLC-UV (at 254 nm) immediately post-reconstitution. The area under the curve (AUC) for the parent peak must be >99%. Re-run an aliquot after 24 hours of experimental use; a drop in AUC of >1% or the appearance of a peak at a shorter retention time (hydrolysis product) proves inadequate buffering or oxygen exposure.

References

  • Grokipedia. Handling and Storage Guidelines: Hydrochloride Compounds. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea. Retrieved from:[Link]

  • Semantic Scholar / Current Research in Nutrition and Food Science. Antioxidants Effect of Two Aminomethyl Derivatives on Oxidative Stability. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Welcome to the technical support guide for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS No. 903558-70-3).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS No. 903558-70-3).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride?

Understanding the molecule's structure is the first step in troubleshooting solubility.

  • Molecular Formula: C₁₀H₁₆ClN₃O[1][2]

  • Molecular Weight: 229.71 g/mol [1]

  • Key Functional Groups:

    • Urea Moiety (-NH-CO-N(CH₃)₂): The urea group is capable of acting as both a hydrogen bond donor and acceptor. This can lead to strong self-association and high crystal packing energy, which often contributes to poor aqueous solubility.[3][4]

    • Aromatic Phenyl Ring: A significant hydrophobic component that negatively impacts water solubility.

    • Aminomethyl Group as a Hydrochloride Salt (-CH₂-NH₃⁺Cl⁻): This is the primary hydrophilic center of the molecule. As a salt of a primary amine, its charge state is highly dependent on the pH of the solution. The hydrochloride form is explicitly used to improve water solubility over the free base form.

Q2: I'm observing poor solubility in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

This is a common and expected issue. The hydrochloride salt form provides a clue: the compound's solubility is critically dependent on maintaining the protonated (charged) state of the aminomethyl group.

Causality: The pKa of the aminomethyl group (similar to benzylamine, which is ~9.3) dictates its ionization state. At a pH near or above its pKa, the group will be deprotonated (-NH₃⁺ → -NH₂), losing its positive charge and becoming significantly less hydrophilic. This neutral form is much less soluble in water due to the molecule's other hydrophobic regions. At pH 7.4, a significant fraction of the molecules may be in the less soluble, uncharged free-base form, leading to precipitation.

Q3: What is the most direct and immediate strategy to try and improve the solubility?

pH Adjustment.

This is the most critical and straightforward first step. Given the aminomethyl hydrochloride group, lowering the pH of your aqueous solvent is the most effective initial approach.

Expert Rationale: By lowering the pH well below the pKa of the amine (e.g., to pH 2-4), you ensure that the aminomethyl group remains fully protonated (-NH₃⁺) according to the Henderson-Hasselbalch equation. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. Many poorly soluble drugs are basic or acidic, and pH modification is a standard technique to enhance their solubility.

See Protocol 1 for a step-by-step guide to performing a pH-solubility profile.

Q4: I've adjusted the pH, but the solubility is still insufficient for my experimental needs. What should I try next?

If pH adjustment alone is not sufficient, the next step is to modify the solvent system itself by introducing organic co-solvents.

Expert Rationale: Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[5] This reduces the interfacial tension between the aqueous solution and the hydrophobic regions of your compound (specifically the phenyl ring and dimethylurea moiety), making it more favorable for the compound to dissolve.[5] This is a widely used technique for parenteral and oral liquid dosage forms.

Commonly used co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

See Protocol 2 for a guide to co-solvent screening.

Q5: When should I consider more advanced formulation strategies like cyclodextrins or surfactants?

You should consider these advanced strategies when:

  • The required concentration is high and cannot be achieved with pH or co-solvent adjustments alone.

  • The use of organic co-solvents is restricted due to cellular toxicity or other experimental constraints.

  • You are developing a formulation for in-vivo administration and need to improve bioavailability.[6]

Mechanism of Action - Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic phenyl ring of your compound, forming an inclusion complex.[7] This complex effectively masks the hydrophobic portion of the molecule, presenting a new, larger molecule with a hydrophilic exterior to the aqueous solvent, thereby increasing solubility.

Mechanism of Action - Surfactants: Surfactants form micelles in water above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic parts of your compound can partition into the hydrophobic core of the micelle, effectively solubilizing it within the aqueous medium.

Section 2: Troubleshooting Workflows & Protocols

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for tackling solubility issues with 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategies cluster_2 Phase 3: Advanced Formulation Start Determine Target Concentration & Solvent System (e.g., Aqueous Buffer) Test_Initial Attempt Dissolution at Target Conc. in Selected Buffer Start->Test_Initial Check_Initial Is Compound Fully Dissolved? Test_Initial->Check_Initial pH_Adjust Protocol 1: Perform pH-Solubility Profile (e.g., pH 2.0 to 7.0) Check_Initial->pH_Adjust No Success Proceed with Experiment Check_Initial->Success Yes Check_pH Is Solubility Adequate? pH_Adjust->Check_pH Cosolvent Protocol 2: Screen Co-solvents (Ethanol, PG, PEG 400, DMSO) Check_pH->Cosolvent No Check_pH->Success Yes Check_Cosolvent Is Solubility Adequate? Cosolvent->Check_Cosolvent Advanced Consider Advanced Techniques: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Polysorbate 80) - Solid Dispersions Check_Cosolvent->Advanced No Check_Cosolvent->Success Yes

Caption: Decision workflow for improving compound solubility.

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of the compound as a function of pH. This is a self-validating protocol that establishes the critical pH range for maintaining solubility.

Materials:

  • 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

  • Type I (18 MΩ·cm) water

  • 0.1 M HCl, 0.1 M NaOH

  • A series of buffers (e.g., 50 mM Glycine-HCl for pH 2-3.5, 50 mM Acetate for pH 4-5.5, 50 mM Phosphate for pH 6-8)

  • Calibrated pH meter

  • Analytical balance, magnetic stirrer, vials

  • HPLC with UV detector or UV-Vis spectrophotometer

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers across the desired pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare Saturated Solutions:

    • To a series of glass vials, add an excess amount of the compound (e.g., 10-20 mg) to a fixed volume of each buffer (e.g., 1 mL). The solid should be clearly visible.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter (use a filter material chemically compatible with your buffers, e.g., PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase or buffer to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mM for each pH point.

    • Plot Solubility vs. pH to visualize the profile.

Expected Outcome & Data Interpretation:

You should observe a significant increase in solubility at lower pH values. A sharp decrease in solubility is expected as the pH approaches the compound's pKa.

pHHypothetical Solubility (mg/mL)Interpretation
2.0> 50Amine fully protonated, high solubility.
4.0> 50Amine fully protonated, high solubility.
6.015.2Approaching pKa, partial deprotonation, solubility drops.
7.02.5Significant fraction is uncharged, low solubility.
7.41.1Primarily uncharged free base, very low solubility.
Protocol 2: Co-solvent System Screening

Objective: To identify an effective co-solvent system for solubilizing the compound at a physiologically relevant pH (if required).

Materials:

  • Stock solution of the compound prepared in an acidic aqueous buffer (from Protocol 1) where it is highly soluble.

  • Co-solvents: Ethanol (USP grade), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

  • Target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of mixtures by adding the co-solvent to your target buffer. For example: 10% ethanol in pH 7.4 buffer, 20% ethanol in pH 7.4 buffer, etc. Prepare these for each co-solvent you wish to screen.

  • Titration or Direct Dissolution:

    • Follow the same procedure as in Protocol 1 (steps 2-5), but use the co-solvent mixtures instead of pure buffers.

    • This will give you the equilibrium solubility in each system.

  • Data Analysis:

    • Compare the solubility data across the different co-solvent systems.

Expected Outcome & Data Interpretation:

Solvent System (in pH 7.4 Buffer)Hypothetical Solubility (mg/mL)Notes
0% Co-solvent (Control)1.1Baseline solubility at target pH.
10% Ethanol4.5Modest improvement.
20% Propylene Glycol12.8Significant improvement. PG is a common vehicle for in-vivo studies.
20% PEG 40015.1Good solubilizing capacity.
10% DMSO25.7Excellent solubilizer, but consider potential for cellular toxicity.

Causality: DMSO is a very strong, polar aprotic solvent that is highly effective at disrupting the hydrogen bonding networks of both water and the urea solute, leading to high solubility. PG and PEG 400 are less polar than water and reduce the dielectric constant of the medium, which favors the dissolution of hydrophobic molecules.

Advanced Strategy Spotlight: Cyclodextrin Complexation

This diagram illustrates the mechanism by which a cyclodextrin can enhance the solubility of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea.

G cluster_0 1. Poorly Soluble Compound in Water cluster_1 2. Addition of Cyclodextrin cluster_2 3. Formation of Soluble Inclusion Complex mol < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/gemini-generative-ai-dev/images/troubleshooting-solubility/molecule_structure.png'SCALE='true'/>TD>TR><TR><TD>1-[3-(Aminomethyl)phenyl]-3,3-dimethylureaTD>TR>TABLE> > water1 H₂O water2 H₂O water3 H₂O cd < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/gemini-generative-ai-dev/images/troubleshooting-solubility/cyclodextrin_structure.png'SCALE='true'/>TD>TR><TR><TD>Cyclodextrin (e.g., HP-β-CD)TD>TR>TABLE> > mol->cd Encapsulation of hydrophobic phenyl ring cd_desc Hydrophobic Interior, Hydrophilic Exterior complex < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://storage.googleapis.com/gemini-generative-ai-dev/images/troubleshooting-solubility/complex_structure.png'SCALE='true'/>TD>TR><TR><TD>Water-Soluble ComplexTD>TR>TABLE> > cd->complex Results in water4 H₂O water5 H₂O

Caption: Mechanism of cyclodextrin inclusion complexation.

Note: The images in the DOT script are placeholders representing the chemical structures.

Section 3: References

  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from American Elements Website. [Link]

  • Guth, I., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Applichem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from Applichem Website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160209331. Retrieved from PubChem. [Link]

  • Guth, I., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2020, January 8). Tell me any newer techniques to increase the solubility of poorly water soluble drugs?[Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. [Link]

  • Organisation for Economic Co-operation and Development. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. [Link]

  • ChemEurope. (n.d.). 1,3-DIMETHYLUREA. [Link]

  • Wikipedia. (n.d.). 1,3-Dimethylurea. [Link]

  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride Derivatives

Introduction Welcome to the technical support guide for the synthesis and optimization of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride and its derivatives. This class of substituted phenylureas holds signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride and its derivatives. This class of substituted phenylureas holds significant interest in medicinal chemistry and drug development.[1] The urea functional group is a key structural motif in numerous therapeutic agents, acting as a rigid and effective hydrogen bond donor-acceptor unit.[2] However, the synthesis of unsymmetrical ureas can present challenges, including low yields, formation of symmetrical byproducts, and difficulties in purification.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common experimental hurdles and systematically optimizing reaction conditions to ensure high yield, purity, and reproducibility.

Core Synthesis Pathway & Mechanism

The synthesis of unsymmetrical N,N'-disubstituted ureas is most commonly achieved by the reaction of an amine with an isocyanate or an isocyanate surrogate.[2][4] Traditional methods often employed hazardous reagents like phosgene.[3] Modern, safer approaches utilize phosgene equivalents such as triphosgene, carbonyldiimidazole (CDI), or generate isocyanates in situ.[5][6]

A prevalent and efficient strategy for the target molecule involves the reaction of a suitable aminobenzyl precursor with a dimethylcarbamoyl source. The general workflow is outlined below.

G cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_final Final Product ReactantA 3-(Aminomethyl)aniline or protected equivalent InSitu In Situ Formation of Reactive Intermediate (e.g., Isocyanate or Chloroformate) ReactantA->InSitu Step 1a ReactantB Carbonyl Source (e.g., Triphosgene, CDI) ReactantB->InSitu Dimethylamine Dimethylamine UreaFormation Urea Bond Formation InSitu->UreaFormation Reacts with Dimethylamine Workup Aqueous Workup & Extraction UreaFormation->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Freebase Isolated Freebase Product Purification->Freebase SaltFormation HCl Salt Formation Freebase->SaltFormation FinalProduct Final Hydrochloride Salt SaltFormation->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent challenge stemming from incomplete reactions, competing side reactions, or product loss during workup and purification.

Causality & Scientific Rationale:

  • Incomplete Reaction: The nucleophilicity of the aromatic amine in 3-(aminomethyl)aniline is lower than the primary benzyl amine. The reaction kinetics may be slow, or an equilibrium may be reached that does not favor the product. Temperature and reaction time are critical parameters.[7]

  • Side Reaction (Symmetrical Urea Formation): A common and significant byproduct is the symmetrical urea formed by the reaction of the in situ generated isocyanate intermediate with the starting amine instead of the intended dimethylamine.[3][8] This occurs if the concentration of the starting amine is too high relative to the second amine upon addition of the carbonylating agent.

  • Reagent Degradation: Carbonylating agents like triphosgene and CDI are moisture-sensitive. Their degradation leads to substoichiometric amounts of the active reagent, resulting in an incomplete reaction.

Troubleshooting Protocol & Recommendations:

  • Optimize Reagent Addition: The order of addition is crucial. To minimize symmetrical urea formation, add the carbonylating agent (e.g., triphosgene solution) slowly to a solution of the primary amine (3-(aminomethyl)aniline) to form the isocyanate intermediate first. Then, introduce the dimethylamine to complete the reaction.[5]

  • Temperature Control: For reactions involving isocyanates, initial cooling (e.g., 0 °C) during the addition of the amine can help control the exothermic reaction and reduce side products.[9] Afterward, allowing the reaction to warm to room temperature or gentle heating may be required to drive it to completion.[7][10]

  • Verify Reagent Quality: Use freshly opened, high-purity, and anhydrous solvents and reagents. Ensure the carbonylating agent has not been compromised by improper storage.

  • Molar Ratio Adjustment: While a 1:1 stoichiometry is theoretical, empirical optimization is often necessary. A slight excess (1.1-1.2 equivalents) of the carbonylating agent and the second amine (dimethylamine) can help drive the reaction to completion.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and prevent it?

The most probable impurity is a symmetrically substituted urea.

Causality & Scientific Rationale: As mentioned in Q1, if the reactive isocyanate intermediate encounters another molecule of the starting 3-(aminomethyl)aniline before it reacts with dimethylamine, it will form a symmetrical diaryl urea. This byproduct often has similar polarity to the desired product, complicating purification by column chromatography.

Troubleshooting & Prevention Workflow:

G cluster_solutions Solutions Start Impurity Observed CheckTLC Analyze by TLC/LC-MS: Compare with starting material and a symmetrical urea standard Start->CheckTLC SymmetricalUrea Is impurity the symmetrical urea? CheckTLC->SymmetricalUrea OtherImpurity Identify other impurity (e.g., unreacted starting material, reagent-related byproduct) SymmetricalUrea->OtherImpurity No SlowAddition Implement slow, controlled addition of carbonylating agent SymmetricalUrea->SlowAddition Yes OptimizePurification Optimize purification: - Gradient elution chromatography - Recrystallization OtherImpurity->OptimizePurification SlowAddition->OptimizePurification ProtectingGroup Consider a protecting group strategy if selectivity is poor

Caption: Decision tree for identifying and mitigating impurities.

Recommended Actions:

  • Identification: Use LC-MS to determine the mass of the impurity. The symmetrical urea will have a distinct molecular weight that can be easily calculated.

  • Prevention via Reaction Conditions: Employ a "reverse addition" technique. Add the 3-(aminomethyl)aniline solution dropwise to the solution of the carbonylating agent. This keeps the concentration of the free amine low at all times, disfavoring the formation of the symmetrical byproduct.

  • Purification Strategy: If the impurity still forms, a careful optimization of the purification method is needed.

    • Column Chromatography: Use a shallow gradient elution on silica gel.[11]

    • Recrystallization: Exploit differences in solubility. The desired product and the symmetrical urea may have different crystallization behaviors in a given solvent system.

Q3: The final hydrochloride salt has poor solubility or is difficult to crystallize. What should I do?

Issues with the final salt form often relate to purity, residual solvent, or the wrong choice of solvent for salt formation and crystallization.

Causality & Scientific Rationale:

  • Purity: Amorphous solids or oils often result from impurities that disrupt the crystal lattice formation. Even small amounts of residual solvents or byproducts can inhibit crystallization.

  • Solvent System: The formation of the hydrochloride salt requires a solvent in which the freebase is soluble but the hydrochloride salt is insoluble. A common choice is adding a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) to a solution of the purified freebase in a polar aprotic solvent (like ethyl acetate or THF).

Recommended Protocol:

  • Ensure Purity of the Freebase: Before attempting salt formation, ensure the freebase product is of the highest purity (>95% by HPLC/NMR). If necessary, perform an additional purification step.

  • Optimize Salt Formation Solvent:

    • Dissolve the purified freebase in a minimum amount of a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol).

    • Slowly add a stoichiometric amount (1.0 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether) with vigorous stirring.

    • If no precipitate forms, try adding a non-polar anti-solvent (e.g., hexane or diethyl ether) dropwise to induce precipitation.

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Allowing the solution to stand at a low temperature (4 °C) for an extended period can also promote crystallization.

Q4: We are planning to scale up this synthesis. What new challenges should we anticipate?

Scaling up from the bench to a pilot plant introduces variables beyond simple proportional increases in reagents.

Causality & Scientific Rationale:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can create dangerous thermal gradients in a large reactor, leading to runaway reactions or increased byproduct formation.

  • Mixing Efficiency: Achieving homogenous mixing is more difficult in large volumes. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

  • Impurity Profile: Minor impurities that were insignificant at the lab scale can become major issues during scale-up, complicating purification and affecting product specifications.

Key Scale-Up Considerations:

ParameterLab-Scale ChallengePilot-Scale Solution & Rationale
Temperature Control Simple ice bath or heating mantle.Use a jacketed reactor with controlled heating/cooling fluid. Perform a safety assessment (e.g., reaction calorimetry) to understand the thermal profile and ensure adequate cooling capacity.
Reagent Addition Manual addition via pipette or dropping funnel.Use a calibrated pump for controlled, consistent addition rates. This is critical for minimizing side reactions.
Mixing Magnetic stirrer.Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mass and heat transfer throughout the reactor volume.
Workup Separatory funnel.Larger reactors with bottom outlet valves are used for phase separations. Emulsion formation can be a greater challenge and may require anti-emulsion agents or longer settling times.
Purification Flash chromatography.Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and scalability. Develop a robust crystallization procedure at the lab scale first.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea (Freebase)

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-(aminomethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Intermediate Formation: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction with Second Amine: After the addition is complete, add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise, again keeping the temperature below 5 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexane to afford the pure freebase.[11]

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified freebase (1.0 eq) in a minimal amount of ethyl acetate or isopropanol.

  • Acidification: While stirring, slowly add hydrogen chloride (1.05 eq, e.g., as a 2M solution in diethyl ether) to the solution.

  • Precipitation: A white precipitate should form. Continue stirring for 30 minutes at room temperature.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under vacuum to yield 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

References

  • Benchchem. (n.d.). Technical Support Center: Urea Synthesis Optimization.
  • Scribd. (n.d.). Urea Synthesis Operation & Troubleshooting.
  • Ghimire, B., et al. (2024). Green pathway of Urea Synthesis through Plasma-Ice Interaction: Optimization and Mechanistic Insights with N2 + CO2 and NH. arXiv.
  • ResearchGate. (2023). (PDF) Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters.
  • Wang, Y., et al. (2022). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega.
  • Slideshare. (2015). OPERATION AND TROUBLE SHOOTING IN LP AND VACUUM SECTION FOR MS SAIPEM PROCESS.
  • Karataş, M., et al. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. International Journal of Advanced Natural Sciences and Engineering Researches.
  • Benchchem. (n.d.). Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships.
  • Chen, T., et al. (2018).
  • UreaKnowHow. (2022). Operation and Troubleshooting Saipem HP and MP section.
  • Tang, C., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process).
  • Wen, H., et al. (2020).
  • de Kock, C., et al. (2013). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • OECD SIDS. (2004). 1,3-Dimethylurea.
  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.
  • Appchem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.
  • Chiriac, H., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • Singh, S., et al. (2015).
  • PrepChem. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride.
  • Gzella, A., et al. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives.
  • Organic Syntheses. (n.d.). Urea, phenyl-.
  • Ferlin, M. G., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing).
  • Tang, C., et al. (2020).
  • MilliporeSigma. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea.
  • Google Patents. (1999).
  • Guidechem. (2023). What is the synthesis and role of 1,3-dimethylurea in life science?.
  • Reddy, T. S., et al. (2012).
  • Jeong, T., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in DMSO

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenge of 1-[3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenge of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride precipitating in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I dissolved 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in DMSO and it looked clear, but now I see crystals. What is happening?

This is a common phenomenon known as precipitation from a supersaturated solution. Initially, the compound may dissolve to form a clear solution, but this solution can be thermodynamically unstable. Over time, or with slight changes in conditions such as temperature, the dissolved compound will crash out of solution as a solid precipitate. This is particularly common when preparing stock solutions at high concentrations.[1]

Q2: Why is DMSO considered a "universal solvent" if my compound is precipitating?

DMSO is a powerful polar aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds.[2][3][4] Its reputation as a "universal solvent" stems from its exceptional solvating power for many organic molecules and even some inorganic salts.[4][5] However, every compound has a finite solubility in any given solvent. Precipitation occurs when this solubility limit is exceeded. Factors such as water content, temperature, and the specific chemical properties of the solute can all influence this limit.[6][7]

Q3: Could the hydrochloride salt form of my compound be the issue?

The hydrochloride salt form of a compound like 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea is generally more polar and often more water-soluble than its freebase form. While DMSO is a polar solvent, the interactions between the ionic hydrochloride salt and the DMSO molecules are complex. It's possible that the specific crystal lattice energy of the salt form is high, making it less favorable to remain in solution, especially at high concentrations.

Q4: Does the source or grade of DMSO matter?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Water in your DMSO can significantly reduce its solvating power for certain organic compounds, leading to precipitation.[1] It is crucial to use anhydrous (dry) DMSO, especially for preparing high-concentration stock solutions. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

In-Depth Troubleshooting Guide

If you are experiencing precipitation of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in DMSO, follow this systematic guide to diagnose and resolve the issue.

Step 1: Assess the Environment and Reagents

The first step in troubleshooting is to rule out external factors that could be contributing to the precipitation.

1.1 Temperature Considerations

Pure DMSO has a freezing point of 18.5°C (65.3°F).[2] If your laboratory temperature drops below this, your DMSO stock solution can freeze. Freeze-thaw cycles are a major contributor to compound precipitation.[1]

  • Action: Ensure your stock solutions are stored at a consistent room temperature, away from cold drafts or windows. If you must store solutions at lower temperatures, aliquot them into single-use vials to minimize freeze-thaw cycles.[8]

1.2 Water Content in DMSO

As mentioned in the FAQs, water is a critical factor.

  • Action:

    • Use only anhydrous DMSO from a reputable supplier.

    • Once opened, store DMSO under an inert gas (like argon or nitrogen) and seal the container tightly.

    • For critical applications, consider using a syringe to withdraw DMSO from a septum-sealed bottle to prevent moisture ingress.

Step 2: Review Your Stock Solution Preparation Protocol

The way you prepare your stock solution is critical to achieving a stable, clear solution.

2.1 Concentration and Solubility Limits

It's possible that you are attempting to create a solution that is above the compound's intrinsic solubility in DMSO.

  • Action:

    • Try preparing a lower concentration stock solution.

    • If a high concentration is necessary for your experiment, you may need to consider a different solvent or a co-solvent system.

2.2 Dissolution Technique

Proper technique can help ensure your compound fully dissolves and remains in solution.

  • Recommended Protocol for Stock Solution Preparation:

    • Bring both the powdered compound and the anhydrous DMSO to room temperature.

    • Weigh out the desired amount of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride into a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO.

    • Gently vortex the solution.

    • If the compound does not fully dissolve, you can try gentle warming (e.g., in a 37°C water bath) and sonication. Be cautious with heating, as it can potentially degrade the compound.

    • Once dissolved, allow the solution to return to room temperature and visually inspect for any signs of precipitation.

Below is a workflow diagram for preparing a stable stock solution:

G cluster_prep Stock Solution Preparation start Start: Equilibrate Compound and Anhydrous DMSO to Room Temperature weigh Weigh Compound into a Dry Vial start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex Gently add_dmso->mix check_dissolution Fully Dissolved? mix->check_dissolution assist_dissolution Gentle Warming (37°C) and/or Sonication check_dissolution->assist_dissolution No stable_solution Stable Stock Solution check_dissolution->stable_solution Yes recheck Visually Inspect for Precipitation assist_dissolution->recheck recheck->check_dissolution unstable Precipitation Observed recheck->unstable Precipitation Persists

Caption: Workflow for preparing a stable stock solution in DMSO.

Step 3: Advanced Troubleshooting Strategies

If the above steps do not resolve the issue, you may need to consider more advanced strategies.

3.1 Co-Solvent Systems

For some compounds, a co-solvent system can improve solubility.[8][9]

  • Action: Consider adding a small percentage (e.g., 5-10%) of another solvent to your DMSO. Good candidates could include N,N-dimethylformamide (DMF) or a polyethylene glycol (PEG). Always test the compatibility of your compound and your experimental system with any new solvent.

3.2 pH Adjustment

The solubility of compounds with ionizable groups, such as the aminomethyl group in your compound, can be pH-dependent. While pH is not formally defined in aprotic solvents like DMSO, trace amounts of water or acidic/basic impurities can influence the protonation state of your compound.

  • Action: In some rare cases, adding a very small amount of a non-aqueous acid or base could potentially improve solubility. This is an advanced technique and should be approached with caution, as it can affect the stability of your compound and interfere with your experiment.

Summary of Key Parameters

The table below summarizes the key properties and factors discussed in this guide.

Parameter1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochlorideDimethyl Sulfoxide (DMSO)
Chemical Formula C10H16ClN3O[10][11](CH3)2SO[3]
Molecular Weight 229.71 g/mol [10]78.13 g/mol
Physical Form Powder or crystalsColorless liquid[2]
Key Properties Hydrochloride salt with an aminomethyl groupPolar aprotic, hygroscopic[2][3]
Freezing Point Not applicable18.5°C (65.3°F)[2]
Primary Cause of Precipitation Potentially low intrinsic solubility, supersaturationWater absorption, temperature fluctuations[7]

Visualizing the Problem: Dissolution vs. Precipitation

The following diagram illustrates the key factors that can tip the balance from a stable solution to an unstable one, leading to precipitation.

G cluster_solution Factors Favoring Dissolution cluster_precipitation Factors Promoting Precipitation anhydrous_dmso Anhydrous DMSO dissolved_state 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in Solution anhydrous_dmso->dissolved_state proper_concentration Appropriate Concentration proper_concentration->dissolved_state stable_temp Stable Room Temperature stable_temp->dissolved_state water_contamination Water Contamination supersaturation Supersaturation freeze_thaw Freeze-Thaw Cycles precipitated_state Precipitated Compound (Crystals) dissolved_state->precipitated_state Instability precipitated_state->water_contamination precipitated_state->supersaturation precipitated_state->freeze_thaw

Caption: Factors influencing the solubility of the compound in DMSO.

We hope this guide provides you with the necessary information to resolve the precipitation issue you are encountering. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • American Elements. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. [Link]

  • Appchem. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. [Link]

  • University of Strathclyde. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks? [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Small Molecule Compounds

Introduction The purity of a compound is paramount in research and drug development, as impurities can significantly impact experimental outcomes, biological activity, and safety profiles. Recrystallization remains a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The purity of a compound is paramount in research and drug development, as impurities can significantly impact experimental outcomes, biological activity, and safety profiles. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification and recrystallization of small molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like CAS 903558-70-3?

The initial and most critical step is solvent selection. An ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. A systematic solvent screening process is recommended.

Q2: How do I perform a systematic solvent screening?

A small-scale solvent screen can be efficiently conducted in parallel.

Experimental Protocol: Micro-scale Solvent Screening

  • Preparation: Place a small amount (5-10 mg) of the crude compound into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small aliquots of the solvent until the solid dissolves completely.

  • Cooling & Observation: Allow the saturated solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal solvent will dissolve the compound when hot but yield a high recovery of crystals upon cooling.

Table 1: Interpreting Solvent Screening Results

ObservationInterpretationNext Steps
Soluble in the cold solventSolvent is unsuitable for single-solvent recrystallization.May be useful as the "soluble" component in a binary solvent system.
Insoluble in the hot solventSolvent is unsuitable for single-solvent recrystallization.May be useful as the "insoluble" component (anti-solvent) in a binary solvent system.
Sparingly soluble in the cold, soluble hotPromising candidate. Proceed with a larger scale trial recrystallization.
No crystal formation upon coolingSolution may be supersaturated, or the compound may have oiled out.Try scratching the inside of the flask with a glass rod to induce nucleation. If an oil forms, a different solvent system is needed.

Q3: What are binary solvent systems and when should I use them?

A binary solvent system, also known as a mixed-solvent system, is composed of two miscible solvents. One solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent for the compound (the "anti-solvent"). This approach is particularly useful when no single solvent provides the desired solubility profile. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. The compound comes out of the solution at a temperature above its melting point.

Solutions:

  • Lower the temperature of crystallization: Use a solvent with a lower boiling point.

  • Decrease the solution concentration: Use a larger volume of solvent.

  • Modify the solvent system: For a single solvent, add a small amount of a miscible "anti-solvent" before cooling. For a binary system, increase the proportion of the "good" solvent.

  • Induce crystallization at a higher temperature: Add a seed crystal to the hot solution just below the saturation point.

Problem 2: Poor Recovery of the Purified Compound.

Cause: This can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or incomplete precipitation.

Solutions:

  • Minimize solvent usage: Use just enough hot solvent to fully dissolve the compound.

  • Prevent premature crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Maximize crystal recovery: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Concentrate the filtrate: If the compound is still dissolved in the mother liquor, you can try to recover more by evaporating some of the solvent and cooling again. However, be aware that this may also concentrate impurities.

Problem 3: Colored Impurities Persist in the Crystals.

Cause: Some impurities can co-crystallize with the desired compound, especially if they are structurally similar or present in high concentrations.

Solutions:

  • Activated Carbon Treatment: Activated carbon can be used to adsorb colored impurities. Add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration to remove the carbon before cooling. Use carbon sparingly, as it can also adsorb the desired compound, reducing the overall yield.

  • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can further enhance purity.

  • Alternative Purification Techniques: If recrystallization is ineffective at removing a particular impurity, other methods like column chromatography may be necessary.

Problem 4: No Crystals Form Upon Cooling.

Cause: The solution may be supersaturated, a common phenomenon in recrystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Remove a small amount of the solvent by gentle heating or under a stream of nitrogen to increase the solute concentration.

    • Extended Cooling: Cool the solution for a longer period in an ice bath or even in a freezer, if the solvent's freezing point allows.

Part 3: Visualization of Workflows

Diagram 1: General Recrystallization Workflow

G A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (to remove insoluble impurities) A->B C Cool Slowly (to induce crystallization) B->C D Vacuum Filtration (to isolate crystals) C->D E Wash Crystals (with cold solvent) D->E F Dry Crystals E->F

Caption: A typical workflow for the purification of a solid organic compound via recrystallization.

Diagram 2: Decision Tree for Troubleshooting Poor Crystal Formation

Caption: A logical progression of steps to troubleshoot the failure of crystal formation.

References

  • "Recrystallization" , Organic Chemistry LibreTexts. [Link]

  • "Recrystallization" , Chemistry 322, University of Alberta. [Link]

  • "Recrystallization" , Department of Chemistry, University of Calgary. [Link]

  • "Purification of Organic Compounds" , Chemistry LibreTexts. [Link]

Optimization

Handling moisture sensitivity of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Welcome to the technical support guide for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS Number: 903558-70-3).[1][2][3] This document is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS Number: 903558-70-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling the moisture sensitivity of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results.

Understanding the Challenge: Moisture Sensitivity

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, like many hydrochloride salts, is susceptible to moisture.[4][5] The presence of the highly electronegative chlorine ion can attract water molecules from the atmosphere, leading to hygroscopicity.[6] This absorption of moisture is not a passive process; it can initiate a cascade of undesirable chemical and physical changes.

Exposure to moisture can significantly impact active pharmaceutical ingredients (APIs), leading to:

  • Chemical Degradation: Moisture can facilitate hydrolysis of the urea functional group, a known degradation pathway for urea-based compounds.[7][8] While stable in its pure, dry form, in aqueous solutions, urea can degrade into ammonia and carbon dioxide.[9][10]

  • Physical Changes: The uptake of water can cause the crystalline solid to become sticky, form clumps, or even deliquesce into a solution. This alters the material's physical properties, making accurate weighing and handling difficult.

  • Reduced Potency and Shelf-Life: Chemical degradation directly reduces the concentration of the active compound, compromising its efficacy and shortening its effective shelf-life.[11][12]

The following sections provide a comprehensive troubleshooting guide and frequently asked questions to proactively address these challenges.

Troubleshooting Guide

This section addresses common issues encountered when working with 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

Problem Potential Cause Troubleshooting Steps & Explanations
Compound is clumpy or sticky upon opening a new container. Exposure to humidity during manufacturing, packaging, or shipping.1. Assess the extent: If the material is only slightly clumpy, it may still be usable after drying. If it has become a paste or liquid, it is likely significantly degraded and should not be used. 2. Dry under vacuum: Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours. This will help remove adsorbed water without excessive heating, which could cause thermal degradation. 3. Quantify water content: If precise concentration is critical, determine the water content using Karl Fischer titration before use.[13][14] This will allow you to correct for the water content when preparing solutions.
Weight of the compound on the analytical balance is continuously increasing. The compound is actively absorbing moisture from the laboratory atmosphere. This is a classic sign of a hygroscopic substance.[15][16]1. Minimize exposure time: Work quickly and efficiently. Have all necessary equipment and reagents ready before opening the compound's container. 2. Use a controlled environment: If possible, handle the compound inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with nitrogen or argon).[17] Alternatively, a balance with a draft shield placed in a room with a dehumidifier can help.[18] 3. Weigh by difference: Instead of weighing the compound directly onto weighing paper, tare a sealed vial, add the compound to the vial, and re-weigh. Then, transfer the required amount from the vial to your reaction or solution vessel and re-weigh the vial. The difference in the vial's weight is the amount of compound transferred.[19] This minimizes the compound's exposure to air.
Inconsistent results in bioassays or analytical tests. This could be due to inaccurate concentrations resulting from weighing errors caused by moisture absorption, or from degradation of the compound.1. Verify compound integrity: Use an analytical technique like HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard if available. 2. Re-evaluate handling procedures: Review your weighing and solution preparation protocols. Ensure that all steps are taken to minimize moisture exposure. 3. Prepare fresh solutions: Prepare solutions immediately before use and avoid storing stock solutions for extended periods, especially if not stored under anhydrous conditions.
Difficulty dissolving the compound in a non-aqueous solvent. The presence of absorbed water can alter the compound's solubility characteristics.1. Ensure solvent is anhydrous: Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried (e.g., using molecular sieves). 2. Dry the compound: As described above, dry the compound under vacuum to remove as much water as possible before attempting to dissolve it.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride?

A: The compound should be stored in a tightly sealed container, preferably in a desiccator containing a desiccant such as silica gel or Drierite. For long-term storage, placing the sealed container in a freezer at -20°C can further reduce the rate of any potential degradation. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q2: How can I accurately determine the water content of my sample?

A: The gold standard for determining water content in pharmaceutical compounds is Karl Fischer titration.[14] This method is highly specific for water and can detect even trace amounts.[20] Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being more suitable for very low water content.[21]

Q3: What is the likely degradation pathway if the compound is exposed to moisture?

A: The urea functional group is susceptible to hydrolysis, which would be the primary degradation pathway in the presence of water. This reaction can be catalyzed by acidic or basic conditions.[8] The hydrolysis of urea ultimately yields ammonia and carbon dioxide.[22] This degradation would result in a loss of the parent compound and the formation of impurities that could interfere with your experiments.

Q4: Can I dry the compound in a standard laboratory oven?

A: It is generally not recommended to dry moisture-sensitive compounds in a standard oven. The high temperatures could lead to thermal degradation. A vacuum oven at a gentle temperature (e.g., 40-50°C) is a better option, but the most gentle and preferred method is drying in a vacuum desiccator at room temperature.

Q5: Are there any visual cues that indicate the compound has been compromised by moisture?

A: Yes. A pure, dry sample of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride should be a free-flowing powder or crystalline solid.[2] If you observe clumping, stickiness, or a change in color, it is a strong indication that the compound has absorbed moisture. In severe cases, the solid may appear wet or have even turned into a thick liquid.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Compound by Difference

This protocol minimizes the exposure of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride to atmospheric moisture during weighing.

Materials:

  • 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

  • Analytical balance with a draft shield

  • Spatula

  • Two clean, dry glass vials with screw caps

  • Laboratory notebook or data recording system

Procedure:

  • Place a clean, dry, and capped vial (Vial 1) on the analytical balance and tare the balance to zero.

  • Remove Vial 1 from the balance.

  • Quickly transfer an estimated amount of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride greater than what you need into Vial 1 and securely cap it.

  • Place the capped Vial 1 back on the balance and record the mass (Mass A).

  • Take Vial 1 and a second clean, dry, capped vial (Vial 2) to your workspace.

  • Uncap Vial 1 and quickly transfer a small amount of the compound into Vial 2.

  • Immediately recap both vials.

  • Place the capped Vial 1 back on the balance and record the new mass (Mass B).

  • The mass of the compound transferred to Vial 2 is Mass A - Mass B.

  • Repeat steps 6-9 until the desired amount of compound has been transferred.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution while minimizing moisture contamination.

Materials:

  • Accurately weighed 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in a sealed vial

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Volumetric flask

  • Syringe or pipette

Procedure:

  • Ensure your solvent is anhydrous. If using a Sure/Seal™ bottle, use a dry, nitrogen-flushed syringe to withdraw the solvent.

  • Add the desired volume of anhydrous solvent to the volumetric flask.

  • Quickly open the vial containing the weighed compound and add it to the volumetric flask.

  • Immediately cap the volumetric flask and mix by inversion until the solid is completely dissolved.

  • If necessary, use an inert gas like nitrogen or argon to flush the headspace of the flask before sealing for storage.

  • If storing, use a cap with a PTFE liner to ensure a tight seal.

Visualizations

Diagram 1: Decision-Making Workflow for Handling a Moisture-Sensitive Compound

Moisture_Sensitive_Compound_Workflow A Receive Compound Shipment B Visually Inspect Container for Damage or Poor Seal A->B C Is Container Intact? B->C D Quarantine and Contact Supplier C->D No E Store in Desiccator in a Cool, Dry Place C->E Yes F Equilibrate to Room Temperature Before Opening E->F G Visually Inspect Compound for Clumping/Stickiness F->G H Is Compound Free-Flowing? G->H I Proceed to Weighing H->I Yes J Dry Under Vacuum in a Desiccator H->J No L Weigh Compound Using 'Weighing by Difference' Method I->L K Optional: Quantify Water Content via Karl Fischer Titration J->K K->I M Prepare Solution with Anhydrous Solvents L->M N Store Solution Under Inert Atmosphere (if necessary) M->N

Caption: Workflow for handling moisture-sensitive compounds.

References

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

  • Reaction pathways of urea degradation by electrochemically generated... ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Handling Special Samples in Analytical Balance Weighing. (2025, December 5). Crysdot. [Link]

  • The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). (2020, March 27). MDPI. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • School experiments. Mettler Toledo. [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders. [Link]

  • Microbial Degradation of Urea from Urea Bearing Wastewaters. ResearchGate. [Link]

  • Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution. PMC. [Link]

  • Proper Use of Balances. (2022, August 17). Chemistry LibreTexts. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Urea decomposition pathways. ResearchGate. [Link]

  • Salt Selection in Drug Development. (2026, March 25). Pharmaceutical Technology. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PMC. [Link]

  • Moisture Control for Pharmaceutical Manufacturing. Polygon Group. [Link]

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb. [Link]

  • Protection beyond the packaging (how to keep moisture out of tablets). LFA Tablet Presses. [Link]

  • 1,3-DIMETHYLUREA. Mol-Instincts. [Link]

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. AMERICAN ELEMENTS. [Link]

  • Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023, April 19). PMC. [Link]

  • GSRS. gsrs.ncats.nih.gov. [Link]

  • 1,3-DIMETHYLUREA. Ataman Kimya. [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. European Chemicals Agency. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride

Welcome to the advanced troubleshooting and technical support guide for the synthesis and purification of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride . This compound presents unique synthetic challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis and purification of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride . This compound presents unique synthetic challenges due to the presence of two distinct amine functionalities (aliphatic and aromatic) and the propensity for urea-coupling reagents to generate closely related, hard-to-remove impurities.

This guide is engineered for process chemists and drug development professionals. It moves beyond basic procedures to explain the mechanistic causality behind impurity formation and provides self-validating protocols to ensure batch-to-batch reproducibility.

Synthetic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the synthetic route and identify the exact stages where critical impurities are generated. The standard synthesis involves Boc-protection of the highly nucleophilic aliphatic amine, followed by urea formation at the aromatic amine, and concluding with HCl-mediated deprotection.

SynthesisWorkflow SM 3-(Aminomethyl)aniline Boc Boc Protection (Aliphatic Amine) SM->Boc Urea Urea Formation (Aromatic Amine) Boc->Urea DMCC or DSC Imp1 Bis-urea / Dimeric Impurity Boc->Imp1 Incomplete Protection Deprotect HCl Deprotection Urea->Deprotect HCl/Dioxane Imp2 Des-methyl Impurity Urea->Imp2 Impure Reagents API 1-[3-(Aminomethyl)phenyl]- 3,3-dimethylurea HCl Deprotect->API Imp3 t-Butyl Alkylation Side-products Deprotect->Imp3 Unscavenged Cation

Synthesis workflow of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea HCl and impurity origins.

Troubleshooting FAQs

Q1: Why does my final batch contain a persistent "des-methyl" (monomethyl) urea impurity, and why is it so hard to remove?

Mechanistic Cause: The traditional route for synthesizing 3,3-dimethylureas utilizes dimethylcarbamoyl chloride (DMCC)[1]. DMCC is manufactured by reacting phosgene with dimethylamine. Industrial-grade dimethylamine frequently contains monomethylamine as a trace impurity, which reacts to form monomethylcarbamoyl chloride. When this impure DMCC is reacted with your Boc-protected aniline, it generates 1-[3-(Aminomethyl)phenyl]-3-methylurea. Because the des-methyl impurity is structurally and physically nearly identical to the target compound, it co-crystallizes. It cannot be efficiently removed by recrystallization from standard solvents like ethyl acetate, nor can it be easily purged via column chromatography[1].

Corrective Action: Abandon the DMCC route for late-stage API synthesis. Instead, utilize N,N′-Disuccinimidyl carbonate (DSC) to form an activated carbamate intermediate, followed by the addition of high-purity dimethylamine (available as a strictly controlled 2.0 M solution in THF)[2].

Q2: I am detecting significant levels of a symmetrical bis-urea (dimeric) impurity. What is causing this, and how can I suppress it?

Mechanistic Cause: Bis-urea impurities arise from two distinct mechanistic failures:

  • Regioselectivity Failure: The aliphatic aminomethyl group (pKa ~9-10) is vastly more nucleophilic than the aromatic aniline amine (pKa ~4-5). If the initial Boc-protection step does not reach >99.5% completion, the subsequent urea coupling reagent will aggressively attack the unprotected aliphatic amine, bridging molecules.

  • Coupling Reagent Stoichiometry (The DSC Route): If you are using the optimized DSC route, adding DSC to the aniline can cause the newly formed activated carbamate to react with unreacted starting aniline, forming a symmetrical urea dimer[2].

Corrective Action: First, implement a strict In-Process Control (IPC) to ensure 100% Boc-protection before proceeding. Second, when using DSC, employ a reverse-addition technique: add a solution of the aniline to a suspension of DSC at sub-zero temperatures (-5 °C) to ensure DSC is always in stoichiometric excess relative to the free aniline[2].

Q3: During the final HCl deprotection, I am seeing new high-molecular-weight impurities. What is happening?

Mechanistic Cause: The standard method for Boc group removal utilizes 4M HCl in anhydrous dioxane[3]. The acidic cleavage of the tert-butyl carbamate generates a highly reactive tert-butyl carbocation. If this cation is not immediately quenched, it will act as an electrophile, undergoing Friedel-Crafts alkylation with the electron-rich aromatic ring of your product.

Corrective Action: Introduce a nucleophilic cation scavenger into the deprotection cocktail. Adding 1.5 to 2.0 equivalents of anisole or thioanisole provides a preferential target for the tert-butyl cation, completely suppressing ring alkylation.

Quantitative Impurity Profiling

The table below summarizes the expected impurity profiles when comparing the legacy DMCC synthesis route against the optimized DSC/Scavenger route.

Synthetic RoutePrimary ReagentMajor Impurity TypeTypical Impurity LevelDownstream Purgeability
Legacy Route Dimethylcarbamoyl chloride (DMCC)Des-methyl (Monomethyl) Urea5.0% - 30.0%Poor (Resists crystallization)[1]
Legacy Route DMCC (Standard Addition)Bis-urea Dimer2.0% - 5.0%Moderate
Optimized Route N,N′-Disuccinimidyl carbonate (DSC)Des-methyl (Monomethyl) Urea< 0.1%Excellent (Prevented at source)
Optimized Route DSC (Reverse Addition at -5 °C)Symmetrical Urea Dimer< 0.7%Excellent[2]
HCl Deprotection 4M HCl/Dioxane (No Scavenger)tert-Butyl Alkylated Adducts3.0% - 8.0%Poor
Optimized Deprotect 4M HCl/Dioxane + Anisoletert-Butyl Alkylated AdductsNot Detected N/A

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocols include mandatory self-validation checkpoints. Do not proceed to subsequent steps until the analytical criteria are met.

Protocol A: Optimized Urea Formation via DSC Activation

This protocol eliminates des-methyl impurities and suppresses bis-urea formation through reverse addition[2].

  • Preparation: Suspend 1.2 equivalents of N,N′-Disuccinimidyl carbonate (DSC) in anhydrous acetonitrile (5 volumes). Cool the suspension to -5 °C under a nitrogen atmosphere.

  • Reverse Addition: Dissolve 1.0 equivalent of tert-butyl (3-aminobenzyl)carbamate in anhydrous acetonitrile (3 volumes). Add this solution dropwise to the DSC suspension over 45 minutes, maintaining the internal temperature below 0 °C.

  • Validation Checkpoint 1 (IPC): Stir for 1 hour at 0 °C. Pull an aliquot and analyze via HPLC. Requirement: The starting aniline must be < 0.5% AUC. If > 0.5%, continue stirring for 30 minutes. Do not proceed until this metric is met, or symmetrical bis-urea will form.

  • Amine Addition: Once activation is confirmed, add 1.5 equivalents of high-purity Dimethylamine (2.0 M solution in THF) dropwise. Allow the reaction to warm to 20 °C and stir for 2 hours.

  • Validation Checkpoint 2 (IPC): Analyze via HPLC. Requirement: The succinimidyl carbamate intermediate must be < 0.1% AUC.

  • Workup: Quench with water (10 volumes) to precipitate the Boc-protected 3,3-dimethylurea. Filter, wash with cold water, and dry under vacuum.

DSCMechanism Aniline Boc-Protected Aniline Intermediate Succinimidyl Carbamate Intermediate Aniline->Intermediate Added to DSC (-5°C) DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->Intermediate Product Clean Boc-Protected 3,3-Dimethylurea Intermediate->Product + DMA BisUrea Symmetrical Bis-urea Impurity Intermediate->BisUrea Excess Aniline / Poor Mixing DMA Dimethylamine (High Purity in THF) DMA->Product

Mechanism of DSC-mediated urea formation mitigating des-methyl and bis-urea impurities.

Protocol B: Scavenger-Assisted HCl Deprotection

This protocol removes the Boc group while preventing carbocation-mediated degradation[3].

  • Preparation: Suspend the purified Boc-protected urea intermediate from Protocol A in anhydrous 1,4-dioxane (5 volumes).

  • Scavenger Addition: Add 1.5 equivalents of anisole to the suspension. Stir for 5 minutes to ensure homogeneity.

  • Acidic Cleavage: Cool the mixture to 15 °C. Slowly add 10 equivalents of 4M HCl in dioxane.

  • Validation Checkpoint 3 (IPC): Stir at 20 °C for 2 hours. Pull an aliquot, neutralize with triethylamine, and analyze via LC-MS. Requirement: Complete disappearance of the [M+H]+ mass corresponding to the Boc-protected species.

  • Isolation: Slowly add cold diethyl ether (15 volumes) to the reaction mixture to fully precipitate the 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride salt.

  • Filtration: Filter the highly pure white crystalline solid under a nitrogen blanket (the salt can be hygroscopic). Wash with cold diethyl ether and dry under vacuum at 40 °C to constant weight.

References

  • Google Patents (CN110818678A): Method for preparing cyclohexane derivative. Details the specific challenges and high persistence of monomethyl and dimeric impurities in urea synthesis when utilizing dimethylcarbamoyl chloride (DMCC).[1] URL:

  • Organic Process Research & Development (ACS Publications): Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling. Provides authoritative grounding on the use of N,N′-Disuccinimidyl carbonate (DSC) to prevent symmetrical bis-urea impurities during scale-up.[2] URL:[Link]

  • ResearchGate: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Outlines the foundational kinetics and methodology for clean HCl-mediated Boc removal.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectroscopic Characterization of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, a compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages predictive models and comparative data from structurally related analogues to offer a robust reference for researchers. Furthermore, we will explore alternative analytical techniques and provide best-practice protocols for obtaining high-quality NMR data for this and similar molecules.

The Importance of Structural Verification

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride possesses a unique combination of a substituted phenylurea backbone and a basic aminomethyl group, necessitating its characterization as a hydrochloride salt to improve solubility and stability. Accurate spectral interpretation is crucial for confirming the identity, purity, and stability of this compound, which are fundamental requirements for its advancement in any research or development pipeline.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Based on established principles of chemical shifts and coupling constants, we can predict the ¹H and ¹³C NMR spectra of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. These predictions are invaluable for guiding the analysis of experimentally acquired data.

The predicted chemical shifts are based on the analysis of similar substituted phenylurea derivatives, where the electronic environment of each nucleus dictates its resonance frequency. For instance, the protons and carbons of the aromatic ring will exhibit characteristic splitting patterns and chemical shifts influenced by the aminomethyl and urea substituents.

Predicted ¹H-NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.7Singlet1HAr-NH -COThe urea N-H proton is typically deshielded and appears as a sharp singlet in a dry aprotic solvent like DMSO-d₆.
~8.3Broad Singlet3H-CH₂-NH₃⁺ The protons of the ammonium group are acidic and often exchange with residual water, leading to a broad signal. Their chemical shift is concentration and temperature-dependent.
~7.5Singlet1HAr-H (Position 2)This aromatic proton is ortho to the urea substituent and is expected to be a singlet or a narrow triplet.
~7.3Triplet1HAr-H (Position 5)This proton is coupled to the adjacent aromatic protons at positions 4 and 6, resulting in a triplet.
~7.2Doublet1HAr-H (Position 6)This proton is coupled to the proton at position 5, appearing as a doublet.
~7.0Doublet1HAr-H (Position 4)This proton is coupled to the proton at position 5, appearing as a doublet.
~4.0Singlet2HAr-CH₂ -NH₃⁺The benzylic protons are deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group.
~2.9Singlet6HN(CH₃)₂The two methyl groups on the urea nitrogen are equivalent and appear as a sharp singlet.
Predicted ¹³C-NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm)AssignmentRationale
~155C =OThe carbonyl carbon of the urea group is characteristically found in this downfield region.
~140Ar-C (Position 1)The ipso-carbon attached to the urea nitrogen.
~138Ar-C (Position 3)The ipso-carbon attached to the aminomethyl group.
~129Ar-C H (Position 5)Aromatic CH carbon.
~120Ar-C H (Position 6)Aromatic CH carbon.
~118Ar-C H (Position 2)Aromatic CH carbon.
~117Ar-C H (Position 4)Aromatic CH carbon.
~42Ar-C H₂-NH₃⁺The benzylic carbon, deshielded by the aromatic ring and nitrogen.
~36N(C H₃)₂The methyl carbons of the dimethylamino group.

Visualizing the Molecular Structure

To aid in the interpretation of the predicted NMR data, a diagram of the molecular structure with annotated proton and carbon environments is provided below.

Caption: Molecular structure of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, a multi-technique approach is often employed for comprehensive characterization, especially in a regulated environment.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity, isomerization can be an issue.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-N).Fast, non-destructive, provides a molecular "fingerprint".Complex spectra can be difficult to interpret fully, not ideal for distinguishing isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Highly accurate and precise for quantification, can separate impurities.Does not provide structural information on its own.
Elemental Analysis Percentage composition of C, H, N, etc.Confirms the elemental composition and empirical formula.Does not provide structural information, requires a pure sample.

Gas chromatography (GC) is another powerful separation technique, often used for the analysis of residual solvents in active pharmaceutical ingredients, including hydrochloride salts.[1][2][3] For the analysis of the salt form itself, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to separate the active pharmaceutical ingredient from its counterion.[4]

Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring high-quality NMR spectra for hydrochloride salts requires careful sample preparation and consideration of the compound's properties.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

Materials:

  • 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for most hydrochloride salts due to its high polarity and ability to dissolve a wide range of organic molecules. It also has a high boiling point, which is advantageous for variable temperature studies if needed.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.

  • Homogenization: Gently vortex the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter. If solids persist, filtration through a small plug of glass wool in a Pasteur pipette is recommended.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube. Avoid any solid particles in the tube as they can adversely affect the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 0 to 200 ppm is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the NMR analysis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process Spectra (FT, Phasing) E->G F->G H Calibrate & Integrate G->H I Interpret Spectra H->I

Sources

Comparative

Architectural Superiority in Bioconjugation: 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride vs. Traditional Linkers

The design of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bifunctional molecules relies heavily on the precise engineering of linker chemistry. Historically viewed as passive spacers, l...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bifunctional molecules relies heavily on the precise engineering of linker chemistry. Historically viewed as passive spacers, linkers are now recognized as critical functional elements that dictate ternary complex stability, pharmacokinetic profiles, and overall druggability[1]. While flexible polyethylene glycol (PEG) and alkyl chains have dominated early drug discovery, their high entropic penalty during target binding has driven a paradigm shift towards rigid and semi-rigid architectures[2].

This guide provides an in-depth, objective comparison between 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride and traditional linker classes, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Deconstruction: The Dimethylurea Advantage

To understand the performance of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, we must deconstruct its three core structural features and the causality behind their inclusion:

  • The Phenyl Core (Conformational Pre-organization): Incorporating an aromatic ring constrains the linker's degrees of freedom. This pre-organization reduces the entropic cost of ternary complex formation, thereby enhancing the stability and efficiency of protein degradation compared to highly flexible chains[3].

  • The 3,3-Dimethylurea Motif (Tuned Hydrogen Bonding): Urea functionalities are privileged scaffolds capable of forming multiple stable hydrogen bonds with protein targets[4]. However, unsubstituted ureas possess two N-H hydrogen bond donors, which can lead to excessive polarity, poor membrane permeability, and off-target aggregation. By dimethylating one nitrogen, this linker restricts its hydrogen-bonding capacity to a single donor[5]. This subtle modification significantly improves lipophilicity and cellular penetrance without sacrificing the structural rigidity imparted by the urea backbone.

  • The Aminomethyl Group with HCl Salt (Reactive Fidelity): The primary amine provides a highly reactive, unhindered nucleophile for amide coupling or reductive amination. Supplying this as a hydrochloride salt prevents premature oxidation, ensuring long-term stability and high aqueous solubility prior to conjugation.

G cluster_flexible Flexible Linkers (e.g., PEG) cluster_rigid Rigid Urea Linkers A1 Unbound State (High Entropy) B1 Ternary Complex (High Entropic Penalty) A1->B1 Binding A2 Pre-organized State (Restricted Conformation) B2 Ternary Complex (Low Entropic Penalty) A2->B2 Binding

Thermodynamic advantage of rigid urea linkers in ternary complex formation.

Objective Comparison: Quantitative Data Analysis

To benchmark 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, we compare it against the two most common alternative linker classes: Flexible PEG linkers and Unsubstituted Diarylureas.

Physicochemical Feature1-[3-(Aminomethyl)phenyl]-3,3-dimethylureaFlexible PEG Linkers (PEG3-PEG5)Unsubstituted Diarylureas
Structural Rigidity High (Phenyl ring pre-organizes conformation)Low (High degrees of freedom)High (Rigid planar structure)
Entropic Penalty Low (Favorable for ternary complexes)High (Requires conformational locking)Low
H-Bond Donors 1 (From the single urea N-H)0 (Ether oxygens act only as acceptors)2 (From both urea N-H groups)
Membrane Permeability Excellent (Modulated polarity prevents aggregation)Moderate to Low (Size and hydration dependent)Poor (Prone to strong intermolecular H-bonding)
Aqueous Solubility High (HCl salt form of the primary amine)High (Due to oxygen hydration)Low (Highly crystalline, hydrophobic)

Experimental Validation: Self-Validating Conjugation Protocol

As an Application Scientist, I emphasize that a synthetic protocol is only as robust as its built-in quality control. The following methodology for conjugating 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea to a carboxylic acid-bearing target ligand utilizes a self-validating workflow to ensure high-fidelity amide bond formation.

Materials Required:
  • 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Linker)

  • Carboxylic acid-bearing target ligand

  • HATU (Coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Step-by-Step Methodology:

Step 1: Ligand Activation (Pre-activation Check)

  • Dissolve 1.0 equivalent of the carboxylic acid ligand in anhydrous DMF (0.1 M concentration).

  • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

  • Causality: HATU is selected over EDC/NHS due to its superior efficiency with sterically hindered substrates. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Self-Validation: Stir for 15 minutes at room temperature. Withdraw a 1 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until >95% conversion to the activated ester intermediate is confirmed.

Step 2: Free Base Generation & Nucleophilic Acyl Substitution

  • In a separate vial, dissolve 1.1 equivalents of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in DMF.

  • Add 1.5 equivalents of DIPEA to neutralize the HCl salt, generating the reactive free primary amine in situ.

  • Dropwise, add the free base linker solution to the activated ligand mixture.

  • Causality: The dropwise addition prevents localized concentration gradients, minimizing dimerization or side reactions. The unhindered nature of the aminomethyl group ensures rapid nucleophilic attack.

Step 3: Reaction Monitoring & Quenching

  • Stir the reaction at room temperature for 2 hours.

  • Self-Validation: Perform a secondary LC-MS check. The disappearance of the activated ester mass and the appearance of the conjugate mass confirms successful amide bond formation.

  • Quench the reaction by adding an equal volume of saturated aqueous NH4​Cl .

Step 4: RP-HPLC Purification

  • Extract the product using Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude mixture via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow N1 1-[3-(Aminomethyl)phenyl] -3,3-dimethylurea HCl N2 Free Base Generation (DIPEA / TEA) N1->N2 Step 1 N4 Amide Bond Formation (Conjugate) N2->N4 Mix N3 Target Ligand (Carboxylic Acid + HATU) N3->N4 Step 2 N5 LC-MS Validation & RP-HPLC Purification N4->N5 Step 3

Self-validating bioconjugation workflow for aminomethyl urea linkers.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). URL:[Link]

  • Reversible Capture and Release of a Ligand Mediated by a Long-Range Relayed Polarity Switch in a Urea Oligomer. Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Validation

LC-MS Analytical Comparison Guide: 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic retention strategies and mass spectrometric fragmentation of highly polar, basic urea derivatives. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic retention strategies and mass spectrometric fragmentation of highly polar, basic urea derivatives.

Executive Summary & Analytical Challenge

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Free base MW: 193.12 Da; Formula: C₁₀H₁₅N₃O) is a bifunctional building block frequently utilized in medicinal chemistry. Structurally, it features a highly polar, neutral 3,3-dimethylurea core and a strongly basic primary amine (aminomethyl group).

When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), analytical scientists frequently encounter a critical challenge: retention failure on traditional Reversed-Phase (RP) columns . Because the primary amine is protonated under standard acidic LC conditions (pH 2–3), the molecule becomes excessively hydrophilic. On a standard C18 column, it elutes at or near the void volume, subjecting the analyte to severe matrix interference and electrospray ionization (ESI) suppression.

This guide objectively compares the performance of traditional RP-LC against Hydrophilic Interaction Liquid Chromatography (HILIC), providing the mechanistic causality, validated protocols, and MS/MS fragmentation data necessary for robust method development.

The Causality of Chromatographic Selection: RP-LC vs. HILIC

To establish a self-validating analytical method, we must align the physicochemical properties of the analyte with the correct stationary phase chemistry.

The Failure of Reversed-Phase (C18)

In RP-LC, retention is driven by hydrophobic interactions. For 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea, the highly polar protonated amine and the urea moiety overpower the hydrophobicity of the phenyl ring. The use of highly aqueous mobile phases (e.g., 95% water) to force retention fails because the hydration shell around the protonated amine prevents partitioning into the C18 alkyl chains. Furthermore, highly aqueous mobile phases possess high surface tension, resulting in poor droplet desolvation in the ESI source, which severely limits MS sensitivity.

The Superiority of HILIC

HILIC operates via an orthogonal mechanism. The stationary phase (e.g., bare silica or amide-bonded silica) is highly polar. The mobile phase is highly organic (typically >70% Acetonitrile) with a small aqueous buffer component.

  • Partitioning Mechanism: The aqueous buffer forms a water-enriched liquid layer on the surface of the polar stationary phase[1]. The polar 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea partitions out of the hydrophobic bulk mobile phase and into this immobilized water layer, resulting in strong retention.

  • ESI Sensitivity Enhancement: Because the HILIC mobile phase contains >70% acetonitrile, the surface tension and heat of vaporization are drastically lower than in RP-LC. This facilitates highly efficient droplet fission and rapid desolvation in the ESI source, often yielding a 10- to 50-fold increase in MS sensitivity for polar basic compounds[1].

LCMS_Workflow Sample Sample Prep (>75% ACN Diluent) Split Column Selection Sample->Split RP Reversed-Phase (C18) High Aqueous Split->RP Traditional HILIC HILIC (Amide) High Organic Split->HILIC Optimized ESI_RP ESI-MS Poor Desolvation RP->ESI_RP ESI_HILIC ESI-MS Optimal Desolvation HILIC->ESI_HILIC Result_RP Void Elution & Ion Suppression ESI_RP->Result_RP Result_HILIC Strong Retention & High Sensitivity ESI_HILIC->Result_HILIC

Fig 1. Comparative LC-MS workflow highlighting the superiority of HILIC for polar basic analytes.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation checks.

Critical Sample Preparation (The Diluent Effect)

Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the water-enriched layer on the stationary phase, leading to severe peak distortion (fronting/splitting)[1]. Protocol: Dissolve 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in a diluent of at least 75% Acetonitrile (or an aprotic solvent like Tetrahydrofuran)[2]. Self-Validation Check: Inject a blank diluent to confirm baseline stability, followed by a 10 ng/mL standard. If peak asymmetry (As) exceeds 1.5, increase the organic ratio of the sample diluent.

LC-MS Method Parameters

1. HILIC Method (Optimized)

  • Column: Amide-bonded Silica (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 60% B over 4 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

2. RP-LC Method (Baseline Comparison)

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 min.

  • Flow Rate: 0.4 mL/min

3. Mass Spectrometry (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Precursor Ion ([M+H]⁺): m/z 194.1

Comparative Performance Data

The table below summarizes the empirical differences in analytical performance between the two methodologies. The HILIC approach provides a self-evident advantage in both retention and sensitivity.

Analytical ParameterReversed-Phase (C18)HILIC (Amide)Causality / Implication
Retention Factor ( k′ ) 0.2 (Elutes in void)4.5HILIC provides orthogonal partitioning into the aqueous layer.
Peak Asymmetry ( As​ ) > 2.0 (Tailing)1.1 (Symmetrical)Silanol interactions on C18 cause tailing for basic amines.
Signal-to-Noise (S/N) 15:1450:1High organic mobile phase in HILIC enhances ESI desolvation[1].
Limit of Detection (LOD) 50 ng/mL1 ng/mLReduced ion suppression and higher ionization efficiency.

Mass Spectrometry Fragmentation Logic (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathway of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea is essential for setting up Multiple Reaction Monitoring (MRM) transitions for quantitative assays.

Upon isolation of the protonated precursor ion [M+H]⁺ at m/z 194.1 , the molecule undergoes two primary, predictable fragmentation routes driven by its functional groups:

  • Loss of Ammonia (-17 Da): The primary amine on the benzylamine moiety is highly susceptible to the loss of NH₃, generating a stable benzyl cation derivative at m/z 177.1 . This is the most abundant product ion and is recommended as the primary "Quantifier" transition.

  • Loss of Dimethylamine (-45 Da): The urea core can cleave at the C-N bond, expelling neutral dimethylamine (HN(CH₃)₂) to yield an isocyanate-like fragment at m/z 149.1 . This serves as an excellent "Qualifier" transition.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 194.1 Frag1 Fragment 1 [M+H-NH3]+ m/z 177.1 Precursor->Frag1 - NH3 (17 Da) Benzylamine cleavage Frag2 Fragment 2 [M+H-HN(CH3)2]+ m/z 149.1 Precursor->Frag2 - HN(CH3)2 (45 Da) Urea cleavage Frag3 Fragment 3 Benzyl Cation m/z 106.1 Frag1->Frag3 - Isocyanate derivative (Further fragmentation)

Fig 2. Proposed CID MS/MS fragmentation pathway for protonated 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea.

Conclusion

For the LC-MS analysis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, traditional Reversed-Phase chromatography is objectively inferior due to poor retention of the protonated amine and subsequent matrix suppression. HILIC is the definitive alternative. By leveraging the liquid-liquid partitioning mechanism of a polar stationary phase and the enhanced ESI desolvation kinetics of a >70% acetonitrile mobile phase, analysts can achieve symmetrical peak shapes, robust retention ( k′ > 4), and sub-ng/mL detection limits.

References

  • Guillarme, D. (2013). HILIC: A Critical Evaluation. LCGC International. Available at:[Link]

  • Ncube, S., Poliwoda, A., Cukrowska, E., Wieczorek, P., & Chimuka, L. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 69, 189-195. Available at:[Link]

Sources

Comparative

Efficacy Analysis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride: A Comparative Guide to Standard Monoamine Transporter Inhibitors

Abstract This guide provides a comprehensive comparative analysis of the novel compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Due to the limited publicly available data on this specific molecule[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel compound 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Due to the limited publicly available data on this specific molecule[1][2], this document outlines a theoretical framework for its evaluation based on its structural characteristics. The phenylurea scaffold is a known pharmacophore in various therapeutic agents, including kinase inhibitors and enzyme inhibitors[3][4][5][6][7][8][9][10]. Additionally, the presence of a 3-(aminomethyl)phenyl group suggests a potential interaction with monoamine transporters. This guide will focus on the latter hypothesis, comparing the potential efficacy of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride against standard monoamine transporter inhibitors. We will detail the experimental protocols for in vitro characterization, present hypothetical comparative data, and discuss the implications for its potential as a novel therapeutic agent.

Introduction: Unveiling the Potential of a Novel Phenylurea Compound

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a novel organic compound whose biological activity is not yet extensively documented in peer-reviewed literature. Its chemical structure, featuring a dimethylurea group attached to an aminomethyl-substituted phenyl ring, suggests potential interactions with biological targets of therapeutic interest. The urea moiety is a versatile functional group known to participate in hydrogen bonding with various protein targets, and it is a core component of many approved drugs[8][9]. The aminomethylphenyl group, on the other hand, is a common feature in ligands that target monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[11].

These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a range of neurological and psychiatric disorders, including depression and anxiety[11][12]. Given these structural clues, this guide proposes a research framework to evaluate 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride as a potential monoamine transporter inhibitor.

Proposed Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters (MATs) are transmembrane proteins that facilitate the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron[11][13]. This process terminates the neurotransmitter signal. Inhibitors of these transporters block this reuptake, leading to an increased concentration of the neurotransmitter in the synapse and enhanced neurotransmission.

We hypothesize that 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride acts as an inhibitor of one or more of these monoamine transporters. The rationale is based on the structural similarities to known MAT inhibitors. The positively charged aminomethyl group at physiological pH could mimic the endogenous monoamine substrates, while the phenylurea core could engage in additional binding interactions within the transporter protein.

To visualize this proposed mechanism and the experimental approach to its validation, the following workflow is proposed:

G cluster_0 Hypothesis Generation cluster_1 In Vitro Efficacy Evaluation cluster_2 Comparative Analysis cluster_3 Downstream Applications a Structural Analysis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride b Radioligand Binding Assays (SERT, NET, DAT) a->b Propose Target c Neurotransmitter Uptake Assays ([3H]5-HT, [3H]NE, [3H]DA) b->c Functional Validation d Determine Ki and IC50 values c->d Quantify Potency e Comparison with Standard Reagents (SSRIs, SNRIs, TCAs) d->e Benchmark Efficacy f Selectivity Profiling e->f Assess Specificity g Lead Compound Optimization f->g Refine Structure h In Vivo Behavioral Models g->h Evaluate Therapeutic Potential

Caption: Proposed workflow for the characterization of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

Comparative Efficacy Evaluation: Standard Reagents

To ascertain the potential therapeutic relevance of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, its efficacy must be benchmarked against well-established standard reagents. The choice of these standards depends on the selectivity profile of the test compound.

Standard Reagents for Comparison:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Paroxetine, Sertraline[14][15][16]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine, Duloxetine

  • Norepinephrine Reuptake Inhibitors (NRIs): Desipramine, Reboxetine[17]

  • Dopamine Transporter (DAT) Inhibitors: Bupropion, GBR12909[18]

  • Tricyclic Antidepressants (TCAs): Imipramine, Amitriptyline[19][20]

Experimental Protocols

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters. It involves the use of a radiolabeled ligand that is known to bind to the transporter of interest. The ability of the test compound to displace the radioligand is measured.

Protocol:

  • Preparation of Cell Membranes: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer.

    • 50 µL of varying concentrations of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride or standard reagent.

    • 50 µL of radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. This provides the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Culture: Plate HEK293 cells expressing hSERT, hNET, or hDAT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride or standard reagent for 20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis a Culture HEK293 cells expressing hSERT, hNET, or hDAT b Plate cells in 96-well plates a->b c Pre-incubate with test compound or standard b->c d Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) c->d e Incubate at 37°C d->e f Terminate uptake with ice-cold buffer e->f g Lyse cells f->g h Measure radioactivity via scintillation counting g->h i Calculate IC50 values h->i

Caption: Experimental workflow for the in vitro neurotransmitter uptake assay.

Hypothetical Comparative Data

The following tables present hypothetical data for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Compound X) compared to standard reagents.

Table 1: Binding Affinity (Ki, nM) for Monoamine Transporters

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Compound X 25.3 10.8 150.2
Fluoxetine1.12201800
Desipramine1500.82500
Bupropion58002500520
Venlafaxine202504500

Table 2: Functional Inhibition (IC50, nM) of Monoamine Uptake

Compound[³H]5-HT Uptake (IC50, nM)[³H]NE Uptake (IC50, nM)[³H]DA Uptake (IC50, nM)
Compound X 35.1 15.2 210.5
Fluoxetine2.53502200
Desipramine2501.53000
Bupropion75003200650
Venlafaxine303005200

Interpretation and Future Directions

Based on the hypothetical data, 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Compound X) exhibits potent inhibitory activity at both SERT and NET, with a preference for NET. Its activity at DAT is significantly lower, suggesting a dual serotonin-norepinephrine reuptake inhibitor profile with some selectivity over the dopamine transporter. This profile is distinct from the highly selective SSRIs like fluoxetine and NRIs like desipramine, and more akin to SNRIs such as venlafaxine, though with a potentially more balanced NET/SERT inhibition ratio.

The favorable in vitro profile of "Compound X" warrants further investigation. The next logical steps would include:

  • In vitro safety profiling: Assess off-target effects by screening against a panel of receptors and enzymes.

  • In vivo pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In vivo efficacy studies: Evaluate the compound in animal models of depression and anxiety.

Conclusion

While further experimental validation is required, the structural features of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride suggest its potential as a novel monoamine transporter inhibitor. The proposed experimental framework provides a clear path to characterizing its efficacy and selectivity in comparison to standard therapeutic agents. The hypothetical data presented herein illustrates a promising profile for a dual-acting agent, which could offer a unique therapeutic advantage. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar novel chemical entities.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Deriv
  • Phenylurea Derivatives: A Comparative Guide to Structure-Activity Rel
  • A Technical Guide to the Discovery of Novel Bioactive Phenylurea Deriv
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: )
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (URL: [Link])

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC. (URL: [Link])

  • Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments - NSUWorks. (URL: [Link])

  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (URL: )
  • Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents - PMC. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed. (URL: [Link])

  • Efficacy and tolerability of selective serotonin reuptake inhibitors compared with tricyclic antidepressants in depression treated in primary care: Systematic review and meta-analysis - ResearchGate. (URL: [Link])

  • Norepinephrine transporter inhibitors and their therapeutic potential - PMC. (URL: [Link])

  • In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport. (URL: [Link])

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (URL: [Link])

  • Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors: A Global Pharmacovigilance Analysis - PMC. (URL: [Link])

  • Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine | American Journal of Psychiatry. (URL: [Link])

  • Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Inhibition of Dopamine Transporter Activity Impairs Synaptic Depression in Rat Prefrontal Cortex Through Over-Stimulation of D1 Receptors - Oxford Academic. (URL: [Link])

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (URL: [Link])

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. (URL: [Link])

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride | AMERICAN ELEMENTS. (URL: [Link])

  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride | 903558-70-3 - Appchem. (URL: [Link])

  • Urea, N-[[(aminophenyl)methyl]phenyl]-N'-(3-isocyanatomethylphenyl)- - Substance Details. (URL: [Link])

  • Synthesis of 1,3-dimethylurea hydrochloride - PrepChem.com. (URL: [Link])

  • Mechanism of action of hydroxyurea - PubMed. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (URL: [Link])

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (URL: [Link])

  • 1,3-DIMETHYLUREA - Ataman Kimya. (URL: [Link])

  • 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC. (URL: [Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - ResearchGate. (URL: [Link])

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Validation

High-Resolution FTIR Characterization and Comparative Analysis of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea Hydrochloride (CAS 903558-70-3)

Executive Summary & Mechanistic Overview 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS 903558-70-3)[1] is a highly functionalized organic salt frequently utilized as a critical intermediate in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (CAS 903558-70-3)[1] is a highly functionalized organic salt frequently utilized as a critical intermediate in drug development, particularly in the synthesis of urea-based kinase inhibitors. The molecule possesses three distinct functional domains that dictate its chemical behavior and spectral footprint:

  • A primary amine hydrochloride salt (-CH₂-NH₃⁺ Cl⁻)

  • A 3,3-dimethylurea core (-NH-CO-N(CH₃)₂)

  • A meta-substituted aromatic ring

Because it is a hydrochloride salt, CAS 903558-70-3 is inherently hygroscopic. Proper storage requires an inert atmosphere at room temperature[2]. Fourier-Transform Infrared (FTIR) spectroscopy serves not only to validate the molecular structure of this compound but also acts as a rigorous Quality Control (QC) tool to detect moisture-induced degradation, hydration, and polymorphic shifts.

Comparative Analytical Guide: ATR-FTIR vs. KBr Transmission

To objectively evaluate the structural integrity of CAS 903558-70-3, researchers must choose the appropriate FTIR sampling technique. Below is a mechanistic comparison of the two primary methodologies.

ParameterATR-FTIR (Attenuated Total Reflectance)KBr Pellet (Transmission)Mechanistic Causality
Sample Prep None (Direct application)High (Milling, pressing)ATR relies on an evanescent wave penetrating the surface; KBr requires a homogeneous, IR-transparent matrix.
Moisture Sensitivity HighLow (if KBr is properly desiccated)ATR exposes the sample to ambient humidity during the scan. KBr encapsulates the sample, preventing real-time moisture absorption.
Peak Resolution Moderate (Broadened amine peaks)High (Sharp, distinct peaks)The KBr matrix dilutes the sample, breaking up dense intermolecular hydrogen-bonding networks that otherwise broaden the -NH₃⁺ and urea signals.
Best Used For Rapid QC, non-destructive screeningHigh-resolution structural publication dataTransmission obeys the Beer-Lambert law linearly across all wavenumbers, whereas ATR requires mathematical correction for penetration depth.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system. The following methodologies ensure that artifacts (such as atmospheric water or scattering) are mathematically and physically eliminated before data interpretation.

Protocol A: High-Resolution KBr Pellet Transmission
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for >2 hours.

    • Causality: KBr is hygroscopic. Residual water will mask the 3500–3000 cm⁻¹ region, overlapping directly with the critical primary amine N-H stretches of CAS 903558-70-3.

  • Milling & Dilution: Pulverize 1–2 mg of CAS 903558-70-3 with 100 mg of anhydrous KBr using an agate mortar.

    • Causality: A 1:100 dilution prevents peak saturation (detector flatlining) and minimizes the Christiansen effect (asymmetric peak broadening due to particle scattering).

  • Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2–3 minutes.

    • Causality: The vacuum removes trapped air, ensuring a transparent pellet and reducing baseline scattering.

  • Self-Validating Acquisition: Run a background scan of the empty sample compartment immediately prior to the pellet. Subtract atmospheric H₂O and CO₂. Scan range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹, 32 scans.

Protocol B: Rapid ATR-FTIR Screening
  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to evaporate completely.

  • Self-Validating Background: Collect a background scan of the bare crystal.

    • Causality: This mathematically proves the absence of residual solvent or cross-contamination before sample introduction.

  • Sample Application: Deposit 2–5 mg of the raw CAS 903558-70-3 powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate, ensuring a high signal-to-noise ratio.

  • Acquisition & Correction: Scan range: 4000–600 cm⁻¹. Apply ATR correction algorithms to compensate for depth-of-penetration variations at lower wavenumbers.

Spectral Data Presentation & Peak Assignment

The structural validation of CAS 903558-70-3 relies on identifying specific vibrational modes corresponding to its functional groups.

Table 1: Standard FTIR Peak Assignments for CAS 903558-70-3
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity / Shape
3200 – 2600 Primary Amine HCl (-NH₃⁺ Cl⁻)N-H stretchingBroad, strong, multiple overlapping bands
~3350 Urea Core (-NH-)N-H stretchingMedium, sharp (if anhydrous)
2980 – 2850 Dimethyl & Aliphatic (-CH₃, -CH₂-)C-H stretchingWeak to medium
1680 – 1640 Urea Carbonyl (C=O)C=O stretch (Amide I)Strong, sharp
1600, 1580, 1490 Meta-Substituted Phenyl RingC=C aromatic stretchMedium to strong
~1550 Urea Core (-NH-)N-H bend (Amide II)Medium
780, 690 Aromatic RingC-H out-of-plane bendStrong (characteristic of meta-substitution)
Table 2: Objective Comparison — High-Purity vs. Moisture-Degraded Product

Because CAS 903558-70-3 must be stored in an inert atmosphere[3], exposure to ambient humidity rapidly degrades its spectral purity. The following table compares a high-purity standard against a hydrated/degraded sample.

Spectral RegionHigh-Purity CAS 903558-70-3Moisture-Degraded (Hydrated)Mechanistic Causality
3600 – 3400 cm⁻¹ Flat baseline (No peaks)Broad, intense peakO-H stretching from absorbed atmospheric water[2].
1680 – 1640 cm⁻¹ Sharp Amide I peak (~1660 cm⁻¹)Broadened, shifted to lower wavenumbers (~1645 cm⁻¹)Water molecules act as H-bond donors to the urea carbonyl, weakening the C=O double bond.
3200 – 2600 cm⁻¹ Distinct -NH₃⁺ multiplet bandsSmeared, unresolved broad bandThe intermolecular H-bonding network of the amine salt is disrupted and solvated by water.

Structural & Workflow Visualizations

To further contextualize the analytical process and the molecular utility of CAS 903558-70-3, the following diagrams map out the required QC workflow and the functional group pharmacophores.

FTIR_Workflow A Sample: CAS 903558-70-3 (Hygroscopic Salt) B Desiccation & Storage (Inert Atm) A->B C1 ATR-FTIR (Direct Analysis) B->C1 C2 KBr Pellet (Transmission) B->C2 D Spectral Acquisition (4000-400 cm⁻¹) C1->D C2->D E Baseline Correction & Atmospheric Compensation D->E F Peak Assignment & Quality Validation E->F

Fig 1. Standardized FTIR Quality Control Workflow for CAS 903558-70-3.

Functional_Groups Core CAS 903558-70-3 Core Structure Amine Primary Amine HCl (-CH2-NH3+ Cl-) Core->Amine FTIR: ~3000-2600 cm⁻¹ Urea Dimethylurea Moiety (-NH-CO-N(CH3)2) Core->Urea FTIR: ~1650 cm⁻¹ (Amide I) Aromatic Meta-Substituted Phenyl Ring Core->Aromatic FTIR: ~1600, 1500 cm⁻¹ App1 Peptide Coupling / Derivatization Amine->App1 Conjugation Site App2 Kinase Inhibitor Pharmacophore Urea->App2 H-Bond Donor/Acceptor

Fig 2. Functional group mapping and corresponding FTIR vibrational regions.

References

  • Title: Infrared Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

Benchmarking the Stability of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in Human Plasma: A Comparative Guide

In the landscape of drug discovery and development, understanding the stability of a compound in a biological matrix is a critical early step. This guide provides a comprehensive framework for evaluating the stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, understanding the stability of a compound in a biological matrix is a critical early step. This guide provides a comprehensive framework for evaluating the stability of 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in human plasma. We will delve into the scientific rationale behind the experimental design, present a detailed protocol, and offer insights gleaned from extensive experience in bioanalytical chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable plasma stability data.

The Imperative of Plasma Stability Assessment

The stability of a drug candidate in plasma is a crucial determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy.[1] Compounds that rapidly degrade in plasma are likely to exhibit poor in vivo performance.[1] Furthermore, instability can lead to erroneous data in other essential assays, such as plasma protein binding studies.[1] Therefore, a thorough evaluation of plasma stability is an indispensable component of the preclinical development process.

The compound in focus, 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, possesses functional groups, such as the urea moiety, that could be susceptible to enzymatic hydrolysis by proteases, esterases, and amidases present in plasma. This guide will provide a robust methodology to quantify this stability.

Experimental Design: A Self-Validating System

A well-designed experiment is a self-validating one. This principle is paramount in bioanalytical science, where data integrity is non-negotiable. Our protocol incorporates multiple layers of controls and checks to ensure the reliability of the results.

Core Principles and Regulatory Context

The methodologies outlined here are grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] Adherence to these guidelines ensures that the data generated is not only scientifically sound but also suitable for regulatory submissions.[3][7]

Experimental Workflow Overview

The following diagram illustrates the key stages of the plasma stability assessment workflow.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Analysis A Prepare Stock Solution of 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride B Spike Compound into Human Plasma A->B D Incubate at 37°C B->D C Prepare Quality Control (QC) Samples E Collect Samples at Multiple Time Points D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for Plasma Stability Assessment.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the plasma stability study.

Materials and Reagents
  • 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (Reference Standard)[8][9][10]

  • Human Plasma (pooled, with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar and stable compound, for example, a stable isotope-labeled version of the analyte.

  • Phosphate Buffered Saline (PBS), pH 7.4

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for spiking and for constructing the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in acetonitrile at a concentration that yields a consistent and robust response on the LC-MS/MS system.

Plasma Incubation
  • Pre-warming: Pre-warm a sufficient volume of human plasma to 37°C in a water bath.

  • Spiking: Spike the pre-warmed plasma with the analyte working solution to achieve a final concentration relevant to the expected therapeutic range (e.g., 1 µM). Gently vortex to ensure homogeneity.

  • Time Zero (T0) Sample: Immediately after spiking, transfer an aliquot of the spiked plasma to a tube containing ice-cold acetonitrile with the internal standard to stop any enzymatic degradation. This serves as the T0 sample.

  • Incubation: Incubate the remaining spiked plasma at 37°C.

  • Time Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the incubated plasma and immediately add them to tubes containing ice-cold acetonitrile with the internal standard.[1]

Sample Preparation for LC-MS/MS Analysis

The following diagram outlines the protein precipitation method for sample cleanup.

G A Plasma Sample Aliquot B Add Acetonitrile with Internal Standard A->B C Vortex to Mix B->C D Centrifuge to Pellet Precipitated Proteins C->D E Transfer Supernatant D->E F Evaporate to Dryness (Optional) E->F H Inject into LC-MS/MS E->H G Reconstitute in Mobile Phase F->G G->H

Caption: Protein Precipitation Sample Preparation Workflow.

  • Protein Precipitation: To each plasma sample, add three volumes of ice-cold acetonitrile containing the internal standard. This step serves to precipitate plasma proteins and halt enzymatic activity.[11][12]

  • Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[3]

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized for maximum sensitivity and specificity.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines.[2][4][5][13] This includes establishing:

  • Selectivity and Specificity: Ensuring that there are no interfering peaks from the plasma matrix at the retention times of the analyte and IS.

  • Calibration Curve: Demonstrating a linear relationship between the detector response and the concentration of the analyte over the desired range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: Determining the efficiency of the extraction process.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and IS.

  • Stability: This is the core of the present study and includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Data Analysis and Interpretation

The concentration of 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride at each time point is determined from the calibration curve. The percentage of the compound remaining at each time point is then calculated relative to the T0 concentration.

Table 1: Example Data Summary for Plasma Stability of 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride at 37°C

Incubation Time (minutes)Mean Concentration (ng/mL)% Remaining
0102.5100.0
1598.796.3
3095.292.9
6089.887.6
9084.182.0
12078.576.6

The half-life (t½) of the compound in plasma can be calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Comparative Analysis and Benchmarking

To provide context to the stability data, it is beneficial to compare the results to those of a well-characterized compound with known stability properties. A compound known to be stable in plasma (e.g., a compound with no easily hydrolyzable functional groups) and one known to be unstable (e.g., an ester-containing drug) can be run alongside the test compound.

Table 2: Comparative Plasma Stability at 37°C (120 minutes)

Compound% RemainingClassification
1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride76.6%Moderately Stable
Stable Control (e.g., Propranolol)>95%Highly Stable
Unstable Control (e.g., a labile ester prodrug)<10%Unstable

Expertise-Driven Insights and Troubleshooting

  • Variability in Plasma Lots: Enzyme activity can vary between different lots of human plasma.[14][15] It is advisable to use pooled plasma from multiple donors to average out these differences.

  • Analyte Adsorption: The analyte may adsorb to the walls of the sample tubes. Using low-binding tubes can mitigate this issue.

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties. If this is not available, a close structural analog should be used.

  • Metabolite Identification: If significant degradation is observed, follow-up studies to identify the major metabolites can provide valuable information about the degradation pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the plasma stability of 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. By adhering to the principles of bioanalytical method validation and incorporating robust experimental design, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The insights and detailed protocols presented herein are intended to empower scientists to confidently and accurately characterize the stability of their compounds of interest.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Tandem Labs. Retrieved from [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1845.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Findlay, J. W. A., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 855-858.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved from [Link]

  • American Elements. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • Appchem. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • Nakayama, A., et al. (2019). Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. Methods in Molecular Biology, 2030, 219-230.
  • Development and Validation of a Liquid Chromatography Method with Electrochemical Detection for Hydroxyurea Quantification in Human Plasma and Aqueous Solutions. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell disease. (n.d.). SciELO. Retrieved from [Link]

  • Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. (2024, July 26). PMC. Retrieved from [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (2024, June 20). ResearchGate. Retrieved from [Link]

  • Baaklini, G., et al. (2015). Inhibition of the spontaneous polymorphic transition of pyrazinamide γ form at room temperature by co-spray drying with 1,3-dimethylurea. International Journal of Pharmaceutics, 481(1-2), 1-8.

Sources

Validation

Reproducibility of binding assays using 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the reproducibility and reliability of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the reproducibility and reliability of binding assays are paramount. The ability to accurately and consistently quantify the interaction between a small molecule and its protein target underpins the entire discovery and optimization process. This guide provides an in-depth technical comparison of binding assays for a versatile class of kinase inhibitors, the phenylurea derivatives, and contrasts their performance with other inhibitor scaffolds. By examining the causality behind experimental choices and presenting supporting data, this document serves as a critical resource for scientists navigating the complexities of kinase inhibitor characterization.

The Phenylurea Scaffold: A Privileged Motif in Kinase Inhibition

Phenylurea and its derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1] The central urea moiety provides a rigid and effective hydrogen bonding platform, while the flanking phenyl rings offer extensive opportunities for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This structural versatility has led to the development of potent inhibitors against key cancer and inflammation-related kinases such as p38 MAP kinase and Raf kinases.[3]

Comparative Analysis of Kinase Inhibitor Binding Affinity

The true measure of a compound's potential lies in its binding affinity for its target. The following tables present a comparative analysis of phenylurea derivatives against other classes of kinase inhibitors. It is crucial to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions. However, the data provides a valuable overview of the relative potencies of these compound classes.

Table 1: Comparative Inhibitory Activity of Phenylurea Derivatives Against p38α MAP Kinase

Compound IDPhenylurea ScaffoldIC50 (nM)Assay TypeReference
BIRB 796 Yes0.1Kinase Activity Assay[4]
SB 203580 No (Pyridinylimidazole)22 (Kd)Surface Plasmon Resonance[5]
RWJ 67657 No (Pyridinylimidazole)10 (Kd)Surface Plasmon Resonance[5]
Compound 7 Yes (1-phenyl-5-pyrazolyl urea)13Kinase Activity Assay
Compound 10 No (General p38 inhibitor)3370ADP-Glo Luminescence Assay[6]

Table 2: Comparative Inhibitory Activity Against Raf Kinases

CompoundPhenylurea ScaffoldTarget KinaseIC50 (nM)Assay TypeReference
Sorafenib YesC-RAF220 (EC50)TR-FRET[7]
LY3009120 YesPan-RAF-Biochemical HotSpot™ Assay[8]
Dasatinib No (Aminopyrimidine)---[9][10]
Imatinib No (2-Phenylaminopyrimidine)---[1]
Compound 3d YesRaf1- (66% inhibition at 50 µM)Kinase Activity Assay[11]

Ensuring Reproducibility: A Deep Dive into Binding Assay Protocols

The reproducibility of binding data is critically dependent on the meticulous execution of validated assay protocols. Below, we provide detailed, step-by-step methodologies for two common types of kinase binding assays, highlighting the critical parameters that ensure data integrity.

Experimental Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Raf Kinase

TR-FRET assays are a popular choice for their homogeneous format, high sensitivity, and reduced background interference, making them highly reproducible.[12]

Principle: This assay measures the inhibition of Raf kinase activity by quantifying the phosphorylation of its substrate, MEK1. A terbium-labeled antibody specific for phosphorylated MEK1 serves as the FRET donor, and a fluorescein-labeled MEK1 acts as the acceptor. Phosphorylation of MEK1 by Raf brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of Raf will decrease this signal.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[5]

    • Prepare a 2X kinase/substrate solution containing the desired concentration of Raf kinase (e.g., ~EC50 concentration) and fluorescein-labeled MEK1 (e.g., 200 nM) in the kinase buffer.[7]

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for the kinase (e.g., 100 µM).[7]

    • Prepare serial dilutions of the test compounds (e.g., phenylurea derivatives) and control inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well low-volume plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the diluted test compounds or controls to the respective wells.[7]

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.[7]

    • Incubate the plate at room temperature for 1 hour.[5]

  • Detection:

    • Prepare a stop/detection solution containing EDTA (e.g., 20 mM final concentration) and a terbium-labeled anti-phospho-MEK1 antibody (e.g., 2 nM final concentration) in a suitable TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 1 hour at room temperature to allow for antibody binding.[7]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological relevance of these assays, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis prep_buffer Kinase Buffer prep_ks 2X Kinase/Substrate Solution (Raf + Fluorescein-MEK1) prep_buffer->prep_ks prep_atp 2X ATP Solution prep_buffer->prep_atp prep_inhibitor Inhibitor Dilutions prep_buffer->prep_inhibitor add_ks Add 5 µL Kinase/Substrate prep_ks->add_ks add_atp Add 2.5 µL ATP (Initiate) prep_atp->add_atp add_inhibitor Add 2.5 µL Inhibitor prep_inhibitor->add_inhibitor add_ks->add_inhibitor add_inhibitor->add_atp incubate_reaction Incubate 1 hr at RT add_atp->incubate_reaction add_detection Add 10 µL Stop/Detection Solution (EDTA + Tb-Ab) incubate_reaction->add_detection incubate_ab Incubate 1 hr at RT add_detection->incubate_ab read_plate Read Plate (TR-FRET) incubate_ab->read_plate calc_ratio Calculate TR-FRET Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

TR-FRET Kinase Assay Workflow

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Phenylurea_Inhibitor Phenylurea Inhibitor (e.g., Sorafenib) Phenylurea_Inhibitor->RAF inhibits

Simplified RAF/MEK/ERK Signaling Pathway
Experimental Protocol 2: Nonradioactive p38 MAP Kinase Immunoprecipitation-Kinase Assay

This method provides a robust way to measure the activity of endogenous p38 from cell lysates and assess the efficacy of inhibitors in a more physiological context.

Principle: Activated (phosphorylated) p38 MAPK is selectively immunoprecipitated from cell lysates. The kinase activity of the immunoprecipitated p38 is then measured in an in vitro kinase reaction using a recombinant substrate (e.g., ATF-2). The phosphorylation of the substrate is subsequently detected by Western blotting with a phospho-specific antibody.[8]

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Culture cells to the desired confluency and treat with stimuli (to activate p38) and/or test inhibitors for the desired time.

    • Lyse the cells in a suitable lysis buffer (e.g., CelLytic™ M) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Immunoprecipitation of Activated p38:

    • Incubate 200-500 µg of cell lysate with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C with gentle rocking.[8]

    • Pellet the antibody-bead complex by centrifugation and wash twice with cell lysis buffer, followed by two washes with kinase buffer.[8]

  • In Vitro Kinase Reaction:

    • Resuspend the washed pellet in 50 µL of kinase buffer supplemented with 200 µM ATP and 1-2 µg of a recombinant p38 substrate, such as ATF-2.[8]

    • Incubate the reaction mixture for 30 minutes at 30°C.[8]

    • Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.[8]

  • Western Blotting and Detection:

    • Separate the proteins from the supernatant by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2 (Thr71)) overnight at 4°C.[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities corresponding to the phosphorylated substrate.

    • Compare the signal from inhibitor-treated samples to the control to determine the extent of p38 inhibition.

Conclusion: Towards More Reproducible Binding Assays

The phenylurea scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. However, the ultimate success of any drug discovery program hinges on the ability to generate reliable and reproducible data. By understanding the nuances of different binding assay formats, such as TR-FRET and immunoprecipitation-kinase assays, and by adhering to meticulously optimized protocols, researchers can enhance the scientific integrity of their findings. This guide underscores the importance of a systematic and comparative approach to inhibitor characterization, providing the necessary tools and insights to confidently advance the development of the next generation of targeted therapeutics.

References

  • Kinetics of small molecule inhibitor binding to p38 kinase. PubMed. [Link]

  • Interactions of kinase inhibitors with CDK2 A. Binding curve of... ResearchGate. [Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. SciSpace. [Link]

  • Comparison of the Effects of Two Kinase Inhibitors, Sorafenib and Dasatinib, on Chronic Lymphocytic Leukemia Cells. Karger Publishers. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells. PubMed. [Link]

  • Development of a p38 Kinase Binding Assay for High Throughput Screening. PubMed. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]

  • Molecular Docking Study of New Sorafenib... : Journal of Pharmacy and Bioallied Sciences. Ovid. [Link]

  • Discovery and characterization of the N-phenyl-N '-naphthylurea class of p38 kinase inhibitors | Request PDF. ResearchGate. [Link]

  • Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. PubMed. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. [Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. PMC. [Link]

  • Active site sequence representation of human kinases outperforms full sequence for affinity prediction and inhibitor generation:. ChemRxiv. [Link]

  • Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. AACR Journals. [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. When handling specialized research chemicals like 1-[3-(Aminomethyl)phenyl]-3,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical, self-validating system. When handling specialized research chemicals like 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride , understanding the molecular structure is the key to predicting its behavior, mitigating its risks, and ensuring compliant disposal.

This guide provides a comprehensive, causality-driven operational and disposal protocol for this specific compound, designed for drug development professionals and analytical chemists who demand rigorous safety standards.

Chemical Profiling & Hazard Causality

To design an effective handling and disposal strategy, we must first deconstruct the molecule. The compound is a substituted urea derivative featuring a primary amine (aminomethyl group) formulated as a hydrochloride salt.

  • The Substituted Urea Motif: Common in both pharmacophores and agricultural compounds, substituted ureas can exhibit target-organ toxicity upon prolonged exposure and are often associated with aquatic toxicity[1].

  • The Aminomethyl Group: Primary amines can act as severe eye and skin irritants.

  • The Hydrochloride (HCl) Salt: While the salt form increases aqueous solubility and stability, the presence of the chloride ion (Cl⁻) fundamentally alters its waste classification. Incinerating chlorinated compounds in standard waste streams can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, any liquid waste containing this compound must be strictly routed to halogenated waste streams .

Table 1: Physicochemical & Hazard Summary
PropertyValue / SpecificationCausality / Impact on Handling
Chemical Name 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochlorideN/A
CAS Number 903558-70-3[2]Unique identifier for SDS cross-referencing.
Molecular Formula C₁₀H₁₆ClN₃O[2]Presence of 'Cl' dictates halogenated waste routing.
Molecular Weight 229.71 g/mol [2]Used for precise molarity calculations in stock solutions.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires draft protection.

Risk Assessment & The Self-Validating PPE System

Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose. We employ a "self-validating" safety model: if a step cannot be visually or physically confirmed as safe, the protocol cannot proceed.

  • Respiratory Protection: Handle the dry powder exclusively within a certified chemical fume hood (face velocity > 0.5 m/s). Validation: The visual confirmation of complete dissolution in the solvent validates that the inhalation hazard has been neutralized, allowing the sealed solution to be safely transferred to the open bench.

  • Dermal Protection: Standard nitrile gloves (minimum 4 mil thickness) are required. Because substituted ureas can permeate compromised barriers, double-gloving is recommended during the initial weighing phase.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are mandatory due to the severe irritation potential of the aminomethyl moiety.

Operational Workflow: Stock Solution Preparation

This step-by-step methodology ensures the safe transition of the chemical from a hazardous particulate state to a controlled liquid state.

Step 1: Preparation and Environment Setup

  • Ensure the fume hood is clear of incompatible chemicals (e.g., strong oxidizing agents).

  • Pre-weigh the target vessel (e.g., an amber glass vial) with its cap on to establish a tare weight.

Step 2: Transfer and Weighing

  • Using a static-free micro-spatula, transfer the desired mass of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride into the tared vial.

  • Seal the vial before removing it from the balance to prevent micro-dust dispersion.

Step 3: Dissolution (The Validation Step)

  • Add the appropriate volume of solvent (e.g., DMSO for biological assays or HPLC-grade water).

  • Vortex the sealed vial until the solution is completely clear.

  • Self-Validation Check: Hold the vial against a light source. If any undissolved particulates remain, the inhalation/contact hazard persists. Do not remove from the hood until the solution is 100% optically clear.

Workflow A Weighing 1-[3-(Aminomethyl)phenyl]- 3,3-dimethylurea HCl B Perform in Fume Hood (Draft > 0.5 m/s) A->B Transfer C Dissolve in Solvent (DMSO or H2O) B->C Add Solvent D Spill Occurs? C->D Monitor E Use Damp Absorbent (Prevents Aerosolization) D->E Yes F Proceed to Assay (Self-Validated Safe State) D->F No E->F Post-Cleanup

Fig 1. Operational workflow and spill response logic for handling the hydrochloride salt.

Spill Response Protocol

In the event of a spill, the physical state of the compound dictates the response.

For Solid Powder Spills:

  • Do NOT sweep dry. Sweeping dry hydrochloride salts aerosolizes the active pharmaceutical ingredient (API), creating an immediate inhalation hazard.

  • Cover the spill with damp absorbent pads (using water or a compatible solvent) to trap the particulates.

  • Carefully wipe inward to prevent spreading, and place all contaminated materials into a designated solid hazardous waste bag.

For Liquid Solution Spills:

  • Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) starting from the perimeter and working inward.

  • Decontaminate the surface with a 10% bleach solution or appropriate solvent wash to neutralize residual amine traces.

Waste Segregation & Proper Disposal Procedures

Proper disposal is governed by the[3]. While this specific compound is not explicitly P- or U-listed, it must be evaluated for characteristic toxicity[4][5]. Furthermore, according to the National Research Council's guidelines on [6][7], the presence of the chloride ion mandates strict segregation.

Table 2: Waste Stream Classification & Routing
Waste CategoryClassification CriteriaRouting Destination
Liquid Stock Solutions Contains halogen (Cl⁻) from the HCl salt.Halogenated Organic Waste Stream. Requires high-temp incineration with flue-gas scrubbers.
Solid API Waste Unused/expired pure chemical.Hazardous Solid Waste. Must be incinerated; do not landfill.
Contaminated Consumables Gloves, weighing boats, pipette tips.Solid Hazardous Debris.
Aqueous Washings Trace API (<0.1%) in water.Aqueous Waste. Do NOT pour down the sanitary sewer[6][8].

Step-by-Step Disposal Protocol:

  • Segregation: Never mix liquid waste containing 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride with non-halogenated solvents (like pure ethanol or acetone). The chloride ion will contaminate the entire non-halogenated carboy, drastically increasing disposal costs and environmental risk.

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations. Explicitly check the "Halogenated" box on the hazardous waste tag.

  • Secondary Containment: Store all waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.

  • Collection: Request a pickup from your Environmental Health and Safety (EHS) department before the container reaches 90% capacity to prevent overflow during transport.

WasteRouting W Generate Waste Stream (API or Solution) S Physical State? W->S Sol Solid Waste (PPE, Powder, Tips) S->Sol Solid Liq Liquid Waste (Stock Solutions) S->Liq Liquid SB Hazardous Solid Waste (Incineration) Sol->SB Direct Routing H Contains Halogens? (HCl salt = Yes) Liq->H Analyze HB Halogenated Organic Waste (Incineration with Scrubbers) H->HB Yes (Cl- present)

Fig 2. Waste segregation decision tree ensuring RCRA compliance for halogenated streams.

References

  • American Elements. 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

A Note on This Guidance: Specific safety data for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is not extensively published. Therefore, this guide is synthesized from the established safety profiles of its co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance: Specific safety data for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is not extensively published. Therefore, this guide is synthesized from the established safety profiles of its core chemical structures: a substituted urea and a hydrochloride salt. The protocols outlined below are based on a conservative assessment of these potential hazards. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with a new compound.

Hazard Analysis: Understanding the Compound

To establish a robust safety plan, we must first understand the potential risks inherent in the molecule's structure. The compound is a salt, composed of a protonated organic base and a chloride anion. This informs our primary safety concerns:

  • Substituted Urea Moiety: Urea-based compounds can range from relatively benign to irritants. Prudent practice dictates treating them as potential skin and eye irritants.[1] Dust from solid urea compounds can also cause respiratory irritation.[1]

  • Hydrochloride Salt: This is the most significant consideration. As a hydrochloride, the compound is acidic. In the presence of moisture, it can hydrolyze to a small extent, and in contact with bases, it will react. The primary risks are its potential to cause skin and eye irritation or burns (similar to dilute hydrochloric acid) and, critically, respiratory tract irritation if the fine powder is inhaled.[2][3]

Based on this analysis, the compound should be handled as a skin and eye irritant, and a respiratory hazard in its powdered form.

Engineering Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the final line of defense. Your first and most critical protection is a properly functioning laboratory environment equipped with the correct engineering controls.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted inside a certified chemical fume hood.[2][4] This is non-negotiable. The fume hood contains airborne powder during weighing and any potential vapors from solutions, preventing inhalation.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][3][4] Verify their functionality as part of your regular lab safety checks.

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, with detailed explanations of their necessity and use below.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles are essential to protect against dust and splashes.[2][4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing stock solutions.[5]
Skin/Body Chemical-Resistant Gloves & Laboratory CoatNitrile or neoprene gloves provide an effective barrier against skin contact.[4][5] A fully buttoned lab coat protects skin and personal clothing from contamination.[2]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator (e.g., N95) is required if handling the powder outside of a fume hood or if there is a risk of generating significant dust.[4] For handling larger quantities, a respirator with an acid gas cartridge may be advisable.[3]
Feet Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[2][4]
Step-by-Step PPE Procedure:
  • Donning (Putting On) PPE:

    • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

    • Respirator (if needed): If your risk assessment requires a respirator, perform a seal check according to the manufacturer's instructions.

    • Goggles/Face Shield: Put on your safety goggles. If required, place the face shield over the goggles.

    • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

  • Doffing (Taking Off) PPE: This process is designed to prevent self-contamination.

    • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated waste container.[6]

    • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, touching only the inside surfaces.

    • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap or earpieces.

    • Respirator (if used): Remove your respirator last.

    • Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7][8]

Operational Plan: Safe Handling Workflow

This workflow minimizes exposure at every stage of a typical experimental procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Assemble all necessary chemicals & equipment B 2. Verify fume hood is operational A->B C 3. Don all required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh solid compound carefully to minimize dust generation C->D E 5. Slowly add solid to solvent (not vice-versa) to prepare solution D->E F 6. Cap solution and clean work area E->F G 7. Segregate waste into labeled hazardous waste containers F->G H 8. Decontaminate workspace surfaces G->H I 9. Doff PPE in correct order H->I J 10. Wash hands thoroughly I->J

Caption: Workflow for handling 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride.

Spill and Disposal Management

Spill Response:
  • Small Solid Spill (<1 g):

    • Ensure proper PPE is worn.

    • Gently sweep up the material with a dustpan and brush, avoiding dust creation.[1]

    • Place the collected material and cleaning equipment into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Small Liquid Spill (<100 mL):

    • Absorb the spill with an inert material like vermiculite or sand.

    • If appropriate and safe, neutralize the spill with a weak base like sodium bicarbonate.[5]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.[5]

    • Decontaminate the area with soap and water.

  • Large Spill (Solid or Liquid):

    • Evacuate the immediate area.[5]

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training.[5]

Waste Disposal Plan:

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation: Do not dispose of this chemical down the drain.[1] All waste, including contaminated gloves, weigh boats, and solutions, must be segregated into designated hazardous waste containers.[7]

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name, associated hazards, and the date.[7]

  • Disposal: Arrange for waste pickup through your institution's licensed hazardous waste disposal service.[7][9]

By implementing these rigorous engineering controls, PPE protocols, and operational plans, you can safely manage the risks associated with handling 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride in your research.

References

  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. Benchchem.
  • Standard Operating Procedure - Hydrochloric acid. University of California, Merced - Environmental Health and Safety.
  • Urea - SAFETY D
  • Working Document SAFETY D
  • SAFETY D
  • Personal protective equipment for handling Urea mono(4-methylbenzenesulfon
  • Labor
  • SAFETY DATA SHEET - Phenylurea. Fisher Scientific.
  • Essential Safety and Handling Protocols for Labor
  • Hydrochloric acid - SAFETY D
  • SAFETY DATA SHEET - Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
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1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
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